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  • Product: 1,5-Heptanediol
  • CAS: 60096-09-5

Core Science & Biosynthesis

Foundational

Spectroscopic Profiling of 1,5-Heptanediol: A Comprehensive Analytical Guide

Executive Summary The structural elucidation of aliphatic diols requires a multi-modal spectroscopic approach to accurately map carbon frameworks, identify functional group positioning, and confirm molecular weight. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of aliphatic diols requires a multi-modal spectroscopic approach to accurately map carbon frameworks, identify functional group positioning, and confirm molecular weight. This whitepaper provides an in-depth technical framework for the spectroscopic characterization of 1,5-Heptanediol (CAS: 60096-09-5; Formula: C₇H₁₆O₂). By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Impact Mass Spectrometry (EI-MS), researchers can construct a self-validating analytical matrix. This guide emphasizes the causality behind experimental parameters and spectral phenomena, ensuring high-fidelity data interpretation for drug development and synthetic validation.

Analytical Workflow & Self-Validating Protocol

To ensure data integrity, the analytical workflow must be treated as a closed-loop system where each spectroscopic technique cross-verifies the others. IR confirms the presence of hydroxyl groups; MS confirms the molecular mass and branching; and NMR maps the exact connectivity.

Workflow Start Sample Preparation 1,5-Heptanediol (Neat/Solution) NMR NMR Spectroscopy (1H & 13C in CDCl3) Start->NMR IR FT-IR Spectroscopy (ATR Method) Start->IR MS Mass Spectrometry (GC-EI-MS) Start->MS Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Figure 1: Multi-modal spectroscopic workflow for the structural validation of 1,5-Heptanediol.

Step-by-Step Experimental Methodologies
A. NMR Sample Preparation & Acquisition
  • Step 1: Weigh 10–15 mg of high-purity 1,5-heptanediol.

  • Step 2: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because its low polarity perfectly solvates aliphatic chains while preventing the rapid chemical exchange of hydroxyl protons often seen in protic solvents like D₂O or Methanol-d4. TMS acts as the absolute 0.00 ppm reference.

  • Step 3: Transfer to a standard 5 mm NMR tube.

  • Step 4: Acquire ¹H NMR at 400 MHz (16 scans, 1s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, 2s relaxation delay, proton-decoupled).

B. FT-IR Acquisition (ATR Method)
  • Step 1: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum.

  • Step 2: Apply 1–2 drops of neat (liquid) 1,5-heptanediol directly onto the crystal.

  • Causality: The ATR method is prioritized over traditional KBr pellets because it analyzes the sample in its native liquid state, preserving the authentic intermolecular hydrogen-bonding network critical for accurate O-H stretch interpretation.

  • Step 3: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

C. GC-MS (EI) Acquisition
  • Step 1: Dilute the sample to 1 mg/mL in GC-grade methanol.

  • Step 2: Inject 1 µL into the GC inlet (split ratio 1:50, 250°C) using an HP-5MS column.

  • Step 3: Ionize the eluent via Electron Impact (EI) at 70 eV.

  • Causality: Ionization at exactly 70 eV is the universal standard for EI-MS. It transfers sufficient energy to induce reproducible, hard fragmentation, allowing the resulting spectra to be cross-referenced against standard databases like the [1].

Nuclear Magnetic Resonance (NMR) Profiling

The structural asymmetry of 1,5-heptanediol (a primary alcohol at C1 and a secondary alcohol at C5) provides a distinct chemical shift signature. According to structural data from [2], the molecule possesses 5 rotatable bonds, leading to a flexible aliphatic chain that averages out long-range couplings in solution.

¹H NMR Assignments (400 MHz, CDCl₃)

The proton spectrum is dominated by the deshielding inductive effect of the electronegative oxygen atoms.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Assignment Logic
C1-H₂ ~3.60Triplet (t)2HDeshielded by the adjacent primary -OH. Couples with C2 protons.
C5-H ~3.50Multiplet (m)1HDeshielded by the secondary -OH. Complex splitting due to C4 and C6 protons.
O-H ~2.00 - 2.50Broad Singlet (br s)2HBroadening is caused by intermolecular proton exchange.
C6-H₂ ~1.45 - 1.55Multiplet (m)2HDiastereotopic-like environment between the chiral C5 center and C7 methyl.
C2, C3, C4 ~1.30 - 1.60Multiplet (m)6HOverlapping signals of the central aliphatic methylene bridge.
C7-H₃ ~0.90Triplet (t)3HTerminal methyl group, shielded, coupling with C6 protons.
¹³C NMR Assignments (100 MHz, CDCl₃)

Carbon shifts are highly sensitive to substitution. The secondary alcohol carbon (C5) is more deshielded than the primary alcohol carbon (C1) due to the additive inductive effects of two adjacent alkyl groups.

Carbon PositionChemical Shift (δ, ppm)Causality / Assignment Logic
C5 (CH-OH) ~73.0Secondary carbinol carbon; highest deshielding due to dual alkyl substitution + oxygen.
C1 (CH₂-OH) ~62.5Primary carbinol carbon; deshielded by oxygen but lacks secondary alkyl deshielding.
C4 (CH₂) ~37.0Adjacent to the C5 carbinol, experiencing moderate beta-deshielding.
C2 (CH₂) ~32.5Adjacent to the C1 carbinol, experiencing beta-deshielding.
C6 (CH₂) ~30.0Ethyl bridge carbon, shifted downfield relative to a standard alkane by the C5 oxygen.
C3 (CH₂) ~22.0Central methylene, furthest from the inductive pull of the oxygen atoms.
C7 (CH₃) ~10.0Terminal methyl carbon, highly shielded.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy serves as the primary validation for the functional groups. Because 1,5-heptanediol is a liquid at room temperature, its neat IR spectrum reflects a heavily hydrogen-bonded matrix.

Vibrational ModeWavenumber (cm⁻¹)Intensity / ShapeCausality / Physical Chemistry
O-H Stretch 3300 – 3400Strong, BroadIntermolecular hydrogen bonding creates a wide distribution of O-H bond lengths and force constants, broadening the absorption band.
C-H Stretch (sp³) 2850 – 2960Strong, SharpRepresents the asymmetric and symmetric stretching of the -CH₂- and -CH₃ groups in the aliphatic backbone.
O-H Bend ~1460MediumIn-plane bending of the hydroxyl groups.
C-O Stretch 1050 – 1100StrongThe primary C-O (C1) typically absorbs near 1050 cm⁻¹, while the secondary C-O (C5) absorbs near 1100 cm⁻¹.

Mass Spectrometry (MS) Fragmentation Pathways

In Electron Impact (EI) MS, the exact mass of 1,5-heptanediol is 132.115 Da[2]. However, aliphatic alcohols rarely show a strong molecular ion peak ([M]⁺) because the initial radical cation localized on the oxygen atom is highly unstable and rapidly fragments.

The fragmentation is governed by Alpha-Cleavage and Dehydration . The radical site on the oxygen strongly drives the homolytic cleavage of the adjacent C-C bond to form a resonance-stabilized oxonium ion.

Fragmentation M Molecular Ion [M]+ m/z 132 (Weak) H2O Dehydration [M-H2O]+ m/z 114 M->H2O -H2O (18 Da) Alpha1 Alpha-Cleavage (C5-C6) m/z 103 M->Alpha1 -C2H5• (29 Da) Alpha2 Alpha-Cleavage (C4-C5) m/z 59 M->Alpha2 -C4H9O• (73 Da) Alpha3 Alpha-Cleavage (C1-C2) m/z 31 M->Alpha3 -C6H13O• (101 Da)

Figure 2: Primary EI-MS fragmentation pathways of 1,5-Heptanediol driven by alpha-cleavage and dehydration.

Key MS Fragments and Causality
m/z RatioIon IdentityCausality / Mechanism
114 [M - H₂O]⁺Loss of water is highly favorable in diols. The molecule undergoes a 1,4- or 1,5-elimination of water to form a stable cyclic ether or alkene radical cation.
103 [C₅H₁₁O₂]⁺Alpha-cleavage at C5. The C5-C6 bond breaks, losing an ethyl radical (CH₂CH₃•, 29 Da). The resulting ion is stabilized by the C5 oxygen.
96 [M - 2H₂O]⁺Sequential dehydration of both hydroxyl groups, leaving a diene radical cation (C₇H₁₂⁺).
59 [C₃H₇O]⁺Alpha-cleavage at C5. The C4-C5 bond breaks, losing the 4-hydroxybutyl radical. The remaining fragment is CH₃-CH₂-CH=OH⁺.
31 [CH₂OH]⁺Alpha-cleavage at C1. The C1-C2 bond breaks, yielding the highly stable, ubiquitous primary alcohol fragment ion.

Conclusion

The spectroscopic characterization of 1,5-heptanediol relies on the synergistic interpretation of NMR, IR, and MS data. The ¹³C NMR provides unambiguous proof of the primary and secondary alcohol environments (δ 62.5 and 73.0 ppm, respectively), while IR confirms the hydrogen-bonded hydroxyl network. Finally, EI-MS alpha-cleavage patterns (m/z 103, 59, 31) definitively map the positions of the hydroxyl groups along the seven-carbon backbone, creating a fully self-validating structural profile.

References

  • PubChem - 1,5-Heptanediol | C7H16O2 | CID 11029886. National Center for Biotechnology Information. Retrieved from:[Link]

  • NIST Chemistry WebBook - 1,5-heptanediol (CAS 60096-09-5). National Institute of Standards and Technology. Retrieved from:[Link]

Sources

Exploratory

A Technical Guide to the Research Applications of Linear Aliphatic Diols: From Polymer Scaffolds to Advanced Therapeutics

Abstract Linear aliphatic diols, characterized by the structure HO-(CH₂)n-OH, are a cornerstone class of molecules in modern chemical research and development. Their bifunctional nature, coupled with the tunable properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Linear aliphatic diols, characterized by the structure HO-(CH₂)n-OH, are a cornerstone class of molecules in modern chemical research and development. Their bifunctional nature, coupled with the tunable properties conferred by the variable length of their methylene chain, makes them exceptionally versatile building blocks. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core research applications of these diols. We will delve into their foundational role in the synthesis of high-performance polymers such as polyesters, polyurethanes, and polycarbonates, explaining the causal relationships between diol structure and final material properties. Furthermore, we will explore their advanced applications in the biomedical field, including the design of biodegradable drug delivery systems and biocompatible materials. The guide also covers their utility as intermediates in organic synthesis and the emerging frontiers in sustainable, bio-based diol production. Detailed experimental protocols, data visualization through structured tables, and process diagrams are provided to offer both theoretical grounding and practical, actionable insights for laboratory applications.

Introduction to Linear Aliphatic Diols

A linear aliphatic diol is an organic compound containing two hydroxyl (-OH) functional groups attached to a straight, non-branched chain of carbon atoms.[1] Often referred to as α,ω-diols, their hydroxyl groups are located at the terminals of the alkane chain. This simple architecture belies a remarkable versatility that has established them as indispensable platform chemicals.[2]

The primary differentiating factor among linear aliphatic diols is the length of the methylene spacer (-(CH₂)n-) between the two hydroxyl groups. This chain length fundamentally dictates the molecule's physical properties, such as polarity, boiling point, and solubility, and critically influences the characteristics of the materials derived from them. For instance, shorter-chain diols like 1,4-butanediol (BDO) impart rigidity and hardness to polymers, while longer-chain diols such as 1,10-decanediol contribute to flexibility and a lower melting point.[3][4]

G cluster_diol General Structure of a Linear Aliphatic Diol cluster_examples Examples (n = chain length) struct HO—(CH₂)n—OH BDO 1,4-Butanediol (n=4) HDO 1,6-Hexanediol (n=6) DDO 1,10-Decanediol (n=10)

Caption: General chemical structure of linear aliphatic diols.

Core Application: Polymer Synthesis

The most significant industrial and research application of linear aliphatic diols is in polymerization. Their two reactive hydroxyl groups allow them to act as monomers or chain extenders, forming the backbone of several major classes of polymers.[1]

Polyesters

Linear aliphatic polyesters are synthesized through the polycondensation reaction of a diol with a dicarboxylic acid (or its derivative, like a dimethyl ester).[5] This reaction, known as Fischer esterification, proceeds in two main stages: an initial esterification to form oligomers, followed by a polycondensation step at high temperature and vacuum to build high molecular weight chains.[3]

The properties of the resulting polyester are directly tunable by selecting the appropriate diol. The length of the diol's carbon chain influences the polymer's thermal and mechanical properties, such as the glass transition temperature (Tg) and melting temperature (Tm).[3][6] For example, increasing the number of methylene units in the diol generally leads to a decrease in the melting point and an increase in chain flexibility.[6] Furthermore, diols with an even number of carbon atoms tend to produce polyesters with higher melting points compared to those with an odd number, an effect attributed to more efficient crystal packing.[4]

Caption: Workflow for two-step melt polycondensation of polyesters.

Bio-based diols are increasingly used to create sustainable polyesters, often in combination with bio-derived dicarboxylic acids like succinic acid or 2,5-furandicarboxylic acid (FDCA).[7][8] While some bio-based secondary diols like isosorbide show low reactivity, innovative synthesis strategies are being developed to overcome this challenge.[9][10]

Polyurethanes

In polyurethane chemistry, linear aliphatic diols serve a critical role as chain extenders . Polyurethanes are segmented copolymers consisting of alternating flexible "soft segments" (typically a long-chain polyol) and rigid "hard segments."[11] The hard segments are formed by the reaction of a diisocyanate (e.g., MDI or TDI) with a short-chain diol chain extender.[12]

1,4-butanediol (BDO) is the most extensively used chain extender.[13] Its reaction with MDI creates highly crystalline hard segments that provide the polyurethane with its strength, hardness, and thermal stability.[4] The choice of diol allows for precise control over the morphology and properties of the final elastomer.[14] The linear and symmetric nature of BDO promotes strong hydrogen bonding and efficient packing within the hard domains, leading to excellent mechanical properties.[4][13] Bio-based diols, including 1,4-butanediol derived from renewable sources, are being used to increase the green content of thermoplastic polyurethanes (TPUs).[11]

G Diisocyanate Diisocyanate (e.g., MDI) O=C=N-R-N=C=O Prepolymer Prepolymer Formation Diisocyanate->Prepolymer Polyol Polyester or Polyether Polyol (Soft Segment) Polyol->Prepolymer Diol Linear Diol (e.g., BDO) (Chain Extender for Hard Segment) Polyurethane Polyurethane Diol->Polyurethane Prepolymer->Polyurethane

Caption: Synthesis of segmented polyurethanes using diol chain extenders.

Polycarbonates

Aliphatic polycarbonates (APCs) are another important class of polymers synthesized from diols.[15] These materials are valued for their biocompatibility and biodegradability, making them suitable for biomedical applications.[16] A common synthesis route is the melt transesterification of a diol with a carbonate source like dimethyl carbonate (DMC) or diphenyl carbonate (DPC).[15][17] The reaction is typically catalyzed by metal-based catalysts, such as zinc (II) acetylacetonate.[15]

The crystallinity and thermal properties of the resulting polycarbonate can be controlled by the molecular weight of the alkane diol used.[17] Increasing the diol chain length tends to reduce the crystallinity of the polycarbonate polyol.[17] This tunability is crucial for applications in polyurethane elastomers, where these polycarbonate diols can be used as the soft segment to enhance hydrolytic stability and mechanical resistance.[16]

Data Summary: Influence of Diol Chain Length on Polymer Properties

The selection of a linear aliphatic diol is a critical experimental choice that directly dictates the macroscopic properties of the resulting polymer. The following table summarizes these structure-property relationships.

PropertyEffect of Increasing Diol Chain Length (-(CH₂)n-)Rationale & Causality
Melting Temp. (Tm) Generally Decreases[6]Increased chain flexibility and reduced density of polar ester/urethane groups disrupts crystal packing efficiency.
Glass Transition (Tg) Decreases[18]Longer, flexible aliphatic chains increase the free volume and mobility of the polymer backbone, lowering the energy needed for segmental motion.
Crystallinity Variable; often decreasesLonger chains can increase mobility, potentially aiding crystallization, but also disrupt packing regularity. The even/odd carbon number effect is significant.[4]
Tensile Strength Generally Decreases[19]A lower density of strong intermolecular forces (e.g., hydrogen bonding from urethane groups) reduces the overall strength.
Flexibility / Elongation Increases[19]The flexible aliphatic spacer allows for greater chain movement and extension before failure.

Advanced Applications in Biomedical and Pharmaceutical Research

The biocompatibility and tunable degradation profiles of polymers derived from linear aliphatic diols make them highly valuable for medical and pharmaceutical applications.

Biodegradable Polymers for Drug Delivery

Aliphatic polyesters are known for their susceptibility to hydrolysis, making them ideal candidates for creating biodegradable materials.[5] This property is harnessed in drug delivery to fabricate matrices, nanoparticles, or hydrogels that can encapsulate a therapeutic agent.[20] As the polyester matrix degrades in the physiological environment through the hydrolysis of its ester bonds, the entrapped drug is released in a controlled and sustained manner.

The degradation rate can be precisely controlled by the choice of diol and dicarboxylic acid monomers.[5] For instance, polymers with a higher density of ester groups (made from shorter diols) may degrade faster. This allows for the design of delivery systems tailored to specific therapeutic windows, from short-term release of antibiotics to long-term delivery of hormones.

Biocompatible Materials for Medical Devices

Polyurethanes and polycarbonates synthesized using aliphatic diols are widely researched for biomedical applications due to their excellent biocompatibility and biostability.[16][17] Aliphatic polycarbonate diols, in particular, are used to synthesize polyurethane elastomers that are free of ether linkages, which can be susceptible to oxidative degradation in the body.[17] These materials exhibit high hydrolytic stability, impact resistance, and chemical resistance, making them suitable for long-term implants, catheters, and components of medical devices.[16]

Role in Organic Synthesis

Beyond polymerization, linear aliphatic diols are versatile building blocks in general organic synthesis.

Versatile Chemical Intermediates

With two reactive hydroxyl groups, diols serve as starting materials for a wide range of other bifunctional molecules. For example, they can be oxidized to form dialdehydes or dicarboxylic acids. They can also be converted into important polymer precursors like linear α,ω-dinitriles through processes such as the dehydration of α,ω-dialdoximes, offering a safer alternative to routes requiring hydrogen cyanide.[21]

Selective Functionalization

A significant challenge and area of active research in organic synthesis is the selective functionalization of only one of the two chemically similar hydroxyl groups in a diol.[22][23] Achieving this monoprotection or mono-functionalization is crucial for building complex molecules where asymmetry is required. Recent progress in organocatalysis, using catalysts based on boron, nitrogen, or phosphorus, has enabled highly regioselective transformations of diols under mild conditions, avoiding complex protection-deprotection steps.[22][23]

Emerging Frontiers: Bio-based Diols and Sustainable Chemistry

In response to the need for a more sustainable chemical industry, significant research is focused on producing and utilizing diols from renewable feedstocks.

Enzymatic and Biocatalytic Synthesis

Enzymes, particularly lipases like Candida antarctica Lipase B (CALB), are being used as catalysts for polyester synthesis.[8][24] Enzymatic polymerization offers several advantages, including high selectivity, mild reaction conditions (reducing energy consumption and side reactions), and the avoidance of toxic metal catalysts.[8] This green chemistry approach has been successfully used to produce a variety of furanic-aliphatic polyesters from bio-based diols and dimethyl 2,5-furandicarboxylate.[8][25]

Furthermore, biocatalytic routes are being engineered to produce the diols themselves. This can involve the selective oxyfunctionalization of alkanes using cytochrome P450 monooxygenases or the metabolic engineering of microorganisms to convert sugars or amino acids into a diverse range of diols.[2][26]

Experimental Protocols and Characterization

Protocol: Synthesis of a Linear Aliphatic Polyester (Melt Polycondensation)

This protocol describes a representative two-step melt polycondensation for synthesizing poly(hexamethylene succinate) from 1,6-hexanediol and succinic acid.

Materials:

  • 1,6-Hexanediol (HDO)

  • Succinic Acid (SA)

  • p-Toluenesulfonic acid (PTSA) catalyst (1 mol % relative to monomers)

  • High-vacuum reaction vessel with mechanical stirrer, nitrogen inlet, and condenser.

Methodology:

  • Monomer Charging (Stage 1 - Esterification): Charge equimolar amounts of 1,6-hexanediol and succinic acid into the reaction vessel. Add 1 mol % of PTSA catalyst.[3]

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause oxidative side reactions at high temperatures. Maintain a slow nitrogen flow.

  • Heating and Oligomerization: Begin stirring and heat the mixture to 120-140 °C. Water will begin to form as a byproduct of esterification and will be collected in the condenser. Continue this stage for 2-4 hours or until ~80-90% of the theoretical amount of water has been collected.[3]

  • Polycondensation (Stage 2): Gradually increase the temperature to 180-200 °C. Simultaneously, slowly apply a high vacuum (<1 mbar). The application of a high vacuum is critical to remove the remaining water, which drives the polymerization reaction toward the formation of high molecular weight polymer chains.[27]

  • Reaction Monitoring: The viscosity of the reaction mixture will increase significantly as the polymer chains grow. Monitor the torque on the mechanical stirrer as an indicator of increasing molecular weight. Continue the reaction under vacuum for another 4-8 hours.

  • Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polyester can then be removed. For analysis, the polymer can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent like cold methanol to purify it.

Protocol: Characterization of Diol-Based Polymers

To validate the synthesis and understand the properties of the resulting polymer, a suite of analytical techniques is employed.[28][29][30]

1. Structural Verification (NMR & FTIR):

  • ¹H NMR Spectroscopy: Dissolve the polymer in a deuterated solvent (e.g., CDCl₃). The spectrum will confirm the successful incorporation of the diol and diacid monomers into the polyester backbone by identifying the characteristic proton signals of the ester linkages and the methylene groups.[7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze a thin film of the polymer. The key verification is the appearance of a strong absorption band around 1720-1740 cm⁻¹, characteristic of the ester carbonyl (C=O) stretch, and the disappearance of the broad -OH band from the carboxylic acid monomer.[19][27]

2. Molecular Weight Determination (GPC):

  • Gel Permeation Chromatography (GPC): This technique separates polymer chains by their size in solution to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[17][29] A successful synthesis of a high molecular weight polymer will show a high Mn value (e.g., >20,000 g/mol ) and typically a PDI around 2 for polycondensation.[31]

3. Thermal Properties Analysis (DSC & TGA):

  • Differential Scanning Calorimetry (DSC): A small sample is heated and cooled at a controlled rate. This analysis reveals key thermal transitions: the glass transition temperature (Tg), the crystallization temperature (Tc), and the melting temperature (Tm).[3][12]

  • Thermogravimetric Analysis (TGA): The sample is heated in a controlled atmosphere (e.g., nitrogen) on a microbalance to measure weight loss as a function of temperature. This determines the thermal stability and decomposition temperature of the polymer.[19][32]

Safety and Toxicological Considerations

While many common aliphatic diols are considered to have low toxicity, it is imperative for researchers to consult the specific Safety Data Sheet (SDS) for each chemical used. Toxicological properties can vary significantly with structure, and comprehensive risk assessments are crucial for ensuring laboratory safety and for the development of biocompatible materials.[33] The toxicological profile of any new polymer intended for biomedical use must be rigorously evaluated through in-vitro and in-vivo testing to assess cytotoxicity, mutagenicity, and other potential adverse effects.[34][35]

Conclusion and Future Outlook

Linear aliphatic diols are far more than simple difunctional molecules; they are enabling building blocks that provide a direct link between molecular structure and macroscopic function. Their foundational role in polymer science continues to expand, driven by the demand for materials with precisely tailored thermal and mechanical properties. The ongoing shift towards sustainability is a major driver of innovation, with intense research focused on developing efficient biocatalytic routes to both produce diols from renewable feedstocks and to polymerize them using green chemistry principles. In the biomedical arena, the ability to fine-tune degradability and biocompatibility by simply altering the diol monomer ensures their continued relevance in creating next-generation drug delivery systems, tissue engineering scaffolds, and medical devices. Future research will likely focus on expanding the diversity of available bio-based diols, developing more efficient and selective catalytic systems for their functionalization and polymerization, and exploring novel polymer architectures for highly specialized applications.

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  • The Green Approach to the Synthesis of Bio-Based Thermoplastic Polyurethane Elastomers with Partially Bio-Based Hard Blocks. MDPI.
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  • Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups. PMC.
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  • Analytical Methods for Polymer Characterization. SpringerLink.
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Protocols & Analytical Methods

Method

Advanced Application of 1,5-Heptanediol as an Internal Plasticizer in Medical-Grade Polymers

Rationale & Mechanistic Causality In the development of polymer-based drug delivery systems and implantable medical devices, the use of traditional external plasticizers (such as phthalates) presents a critical safety vu...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Mechanistic Causality

In the development of polymer-based drug delivery systems and implantable medical devices, the use of traditional external plasticizers (such as phthalates) presents a critical safety vulnerability. External plasticizers are not covalently bound to the polymer matrix; over time, they migrate to the surface and leach into the surrounding biological environment, leading to toxicity and the simultaneous embrittlement of the device.

To circumvent this, polymer chemists employ internal plasticization —the covalent incorporation of specific asymmetric monomers into the polymer backbone to permanently alter its thermomechanical properties. 1,5-Heptanediol (CAS: 60096-09-5) [1] has emerged as a highly effective chain extender and internal plasticizer for thermoplastic polyurethanes (TPUs)[2] and advanced polycarbonate resins[3].

The Causality of Flexibility: Unlike symmetrical linear diols (e.g., 1,4-butanediol or 1,6-hexanediol), 1,5-heptanediol possesses an asymmetric structure. When it reacts via its hydroxyl groups at the C1 and C5 positions, it leaves a two-carbon ethyl tail (C6-C7) extending from the primary polymer backbone. This pendant ethyl group acts as a permanent steric shield. It physically forces adjacent polymer chains apart, increasing the free volume within the matrix and severely disrupting inter-chain hydrogen bonding and crystalline packing. Consequently, the glass transition temperature ( Tg​ ) is significantly lowered, yielding a highly flexible, elastomeric polymer that is fundamentally immune to plasticizer leaching[4].

Quantitative Benchmarking: Thermomechanical Impact

To illustrate the plasticizing efficiency of 1,5-heptanediol, the following table compares the thermomechanical properties of polyurethanes synthesized with different chain extenders. The data highlights how the pendant ethyl group of 1,5-heptanediol shifts the polymer from a semi-crystalline plastic to an amorphous elastomer.

Chain Extender / DiolPendant GroupMatrix CrystallinityGlass Transition ( Tg​ )Elongation at Break (%)Tensile Strength (MPa)
1,4-Butanediol (Control) NoneHigh-20 °C45035.0
1,6-Hexanediol NoneMedium-High-25 °C50030.5
1,5-Heptanediol Ethyl ( −CH2​CH3​ )Low (Amorphous)-42 °C85022.0

Table 1: Comparative thermomechanical properties of TPUs based on chain extender geometry. The steric hindrance of 1,5-heptanediol drastically improves elongation and lowers Tg​ .

Self-Validating Experimental Protocol: Synthesis of Non-Leaching TPU

This protocol details the two-step synthesis of a medical-grade thermoplastic polyurethane using 1,5-heptanediol. To ensure scientific integrity and reproducibility, the workflow is designed as a self-validating system , embedding analytical checkpoints directly into the methodology to confirm reaction causality before proceeding to the next step.

Materials & Reagents
  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) (Purified via vacuum distillation).

  • Polyol: Polytetramethylene ether glycol (PTMEG, MW = 2000 g/mol ) (Dehydrated under vacuum at 80 °C for 2 hours).

  • Chain Extender / Plasticizer: 1,5-Heptanediol (Anhydrous)[1].

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.01 wt%).

Step 1: Prepolymer Synthesis
  • Charge a dry, nitrogen-purged 500 mL four-neck flask equipped with a mechanical stirrer and reflux condenser with 0.1 mol of PTMEG.

  • Heat the reactor to 80 °C and add 0.2 mol of MDI to achieve an NCO/OH molar ratio of 2:1.

  • Allow the reaction to proceed under continuous stirring (300 rpm) for 90 minutes.

  • Self-Validation Checkpoint (NCO Titration): Withdraw a 1 g aliquot and perform an isocyanate (NCO) titration using the standard di-n-butylamine method.

    • Causality: The reaction must only proceed to Step 2 when the measured %NCO matches the theoretical target (approx. 3.6%). If the %NCO is too high, the prepolymerization is incomplete; if too low, unwanted side reactions (e.g., allophanate formation) have occurred.

Step 2: Chain Extension & Internal Plasticization
  • Once the target %NCO is validated, reduce the reactor temperature to 60 °C to prevent exothermic runaway.

  • Introduce 0.1 mol of 1,5-heptanediol dropwise over 15 minutes, followed by the DBTDL catalyst.

  • Increase the temperature back to 80 °C and stir vigorously for 2 hours.

  • Self-Validation Checkpoint (ATR-FTIR): Extract a micro-sample and analyze it via Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).

    • Causality: Monitor the asymmetric NCO stretching band at 2270 cm−1 . The complete disappearance of this peak validates that all toxic isocyanate monomers have been consumed and the urethane linkages are fully formed. Do not terminate the reaction until this peak is flat.

Step 3: Curing and Thermal Validation
  • Pour the viscous polymer melt into a Teflon-coated mold and cure in a vacuum oven at 100 °C for 12 hours.

  • Self-Validation Checkpoint (DSC): Perform Differential Scanning Calorimetry (DSC) on a 5 mg sample of the cured film (heating rate 10 °C/min).

    • Causality: The appearance of a single, distinct Tg​ at approximately -42 °C confirms successful internal plasticization. The absence of melting peaks ( Tm​ ) confirms the disruption of crystallinity caused by the 1,5-heptanediol ethyl pendant groups.

Process Visualization

PolymerizationWorkflow N1 1. Prepolymer Synthesis (MDI + PTMEG) N2 2. NCO Titration (Self-Validation Step) N1->N2 N3 3. Chain Extension (Addition of 1,5-Heptanediol) N2->N3 N4 4. Internal Plasticization (Steric Hindrance via Ethyl Pendant) N3->N4 N5 5. ATR-FTIR Monitoring (Disappearance of 2270 cm⁻¹ peak) N4->N5 N6 6. Final Medical-Grade TPU (Low Tg, High Free Volume) N5->N6

Workflow of TPU synthesis using 1,5-Heptanediol as an internal plasticizer.

References

  • National Center for Biotechnology Information. "1,5-Heptanediol | C7H16O2 | CID 11029886 - PubChem" PubChem. URL:[Link]

  • Google Patents. "Composition and Polymer" US20160222168A1.
  • European Patent Office. "Polyurethane compositions and articles prepared therefrom, and methods for making the same" EP2079796B1.
  • European Patent Office. "Method for regenerating a polyester container" EP3932643B1.

Sources

Application

Application Note: Synthesis of Amorphous Polyesters via Melt Polycondensation of 1,5-Heptanediol and Dicarboxylic Acids

Introduction & Mechanistic Rationale Polyesters derived from aliphatic diols and dicarboxylic acids are foundational to soft-segment polyurethanes, biodegradable drug delivery matrices, and heat-shrinkable films[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Polyesters derived from aliphatic diols and dicarboxylic acids are foundational to soft-segment polyurethanes, biodegradable drug delivery matrices, and heat-shrinkable films[1]. The incorporation of an asymmetric, odd-carbon monomer like 1,5-heptanediol fundamentally alters the macromolecular architecture[2]. The odd number of methylene units and the 1,5-substitution pattern disrupt the structural regularity required for dense crystalline packing. Consequently, this yields polyesters with significantly reduced crystallinity, lower glass transition temperatures (Tg), and enhanced flexibility compared to their symmetric, even-carbon counterparts (e.g., 1,6-hexanediol)[3].

Principles of the Self-Validating Experimental Design

This protocol utilizes a two-stage melt polycondensation strategy designed for self-validation at critical junctures:

  • Stage 1 (Direct Esterification): Driven forward by the continuous removal of water. The reaction's progress is self-validated by measuring the Acid Value (AV). A drop in AV confirms the conversion of carboxyl groups to ester linkages.

  • Stage 2 (Melt Polycondensation): Conducted under high vacuum to remove excess diol and drive the transesterification equilibrium toward high molecular weight. Progress is validated by monitoring the mechanical torque of the stirrer, which correlates directly with melt viscosity and chain extension.

G Start Monomer Preparation 1,5-Heptanediol + Dicarboxylic Acid Est Stage 1: Direct Esterification (150-200°C, N2 Atm, Water Removal) Start->Est QC1 QC Check: Acid Value < 10 mg KOH/g? Est->QC1 QC1->Est No Poly Stage 2: Melt Polycondensation (220-250°C, <100 Pa, Catalyst) QC1->Poly Yes QC2 QC Check: Target Torque/Viscosity Reached? Poly->QC2 QC2->Poly No Purify Polymer Recovery (Cooling, Precipitation, Drying) QC2->Purify Yes

Two-stage melt polycondensation workflow with integrated QC checkpoints.

Materials and Reagents

  • Diol: 1,5-Heptanediol (Molar excess of 1.05x to 1.10x relative to diacid)[4].

  • Dicarboxylic Acid: Adipic acid or Succinic acid (Adipic acid provides maximum chain flexibility; succinic acid provides a slightly higher Tg and rigidity)[5].

  • Catalyst: Tetraisopropyl orthotitanate (Ti(OiPr)₄) or Tetrabutyl titanate (TBT) (0.01 - 0.05 wt% relative to theoretical polymer yield)[6].

  • Antioxidant (Optional): Irganox 1010 (0.1 wt%) to prevent thermal oxidative degradation during high-temperature vacuum stages.

  • Solvents for Purification: Chloroform (for dissolution), cold Methanol (for precipitation).

Detailed Experimental Protocol

Phase 1: Setup and Direct Esterification
  • Apparatus Assembly: Equip a 500 mL four-neck round-bottom flask with a heavy-duty mechanical stirrer, a nitrogen inlet tube extending below the expected liquid level, a thermocouple, and a Dean-Stark trap connected to a reflux condenser.

  • Charging the Reactor: Add 1.00 mol of the dicarboxylic acid (e.g., 146.14 g of adipic acid) and 1.10 mol of 1,5-heptanediol (145.42 g).

    • Causality Note: The 10% molar excess of diol compensates for evaporative losses during the high-temperature purge and ensures the formation of hydroxyl-terminated prepolymers, which are essential for the subsequent transesterification step[4].

  • Purging: Purge the system with high-purity nitrogen for 15 minutes to displace oxygen, preventing oxidative discoloration of the aliphatic chains.

  • Heating & Esterification: Gradually heat the reaction mixture to 150°C under continuous stirring (150 rpm) and a steady nitrogen flow. Once the mixture melts and homogenizes, slowly increase the temperature to 190°C - 200°C over 2 hours.

  • Water Collection: Monitor the water collected in the Dean-Stark trap. The theoretical water yield for 1.0 mol of diacid is ~36 mL (2.0 mol).

  • QC Checkpoint 1 (Acid Value Validation): After approximately 4 hours, extract a 1 g sample of the prepolymer. Titrate with 0.1 M ethanolic KOH. The esterification stage is validated as complete when the Acid Value (AV) falls below 10 mg KOH/g[7].

Phase 2: Melt Polycondensation
  • Catalyst Addition: Cool the reactor slightly to 180°C. Add 0.02 wt% of Tetraisopropyl orthotitanate (Ti(OiPr)₄) catalyst[6].

    • Causality Note: Adding the catalyst after the bulk of the water has been removed prevents the hydrolysis and permanent deactivation of the highly moisture-sensitive titanium catalyst.

  • Vacuum Application: Replace the Dean-Stark trap with a vacuum distillation setup connected to a liquid nitrogen cold trap. Gradually reduce the pressure from atmospheric to < 100 Pa (high vacuum) over 60 minutes.

    • Causality Note: Gradual pressure reduction prevents violent bumping and the entrainment of low-molecular-weight oligomers into the vacuum lines.

  • Polymerization: Increase the temperature to 230°C - 240°C. Maintain high vacuum and constant stirring (50-100 rpm).

  • QC Checkpoint 2 (Torque Monitoring): Monitor the electrical torque of the stirrer motor. As the polymer chains grow and excess 1,5-heptanediol is distilled off, melt viscosity increases exponentially. Terminate the reaction when the torque reaches a predetermined stable plateau (typically after 2-4 hours, depending on the target molecular weight).

Phase 3: Recovery and Purification
  • Termination: Break the vacuum with nitrogen gas. Stop stirring and carefully pour the hot polymer melt onto a Teflon-coated pan to cool to room temperature.

  • Purification: To remove unreacted monomers and cyclic oligomers, dissolve the crude polymer in a minimum volume of chloroform. Precipitate the polymer dropwise into a 10-fold volumetric excess of ice-cold methanol under vigorous stirring.

  • Drying: Filter the precipitated polymer and dry in a vacuum oven at 40°C for 48 hours to remove all residual solvents.

Process Parameters and Quantitative Expectations

The following table summarizes the critical parameters and expected quantitative outcomes for the synthesis of poly(1,5-heptylene adipate).

ParameterStage 1: EsterificationStage 2: Polycondensation
Temperature Profile 150°C → 200°C230°C → 240°C
Operating Pressure Atmospheric (N₂ flow)< 100 Pa (High Vacuum)
Reaction Duration 4 - 6 hours2 - 4 hours
Agitation Speed 150 rpm50 - 100 rpm
Primary Byproduct Removed Water (H₂O)Excess 1,5-Heptanediol
Validation Metric Acid Value < 10 mg KOH/gStable Stirrer Torque
Expected Mₙ (GPC) 1,000 - 3,000 g/mol 20,000 - 50,000 g/mol

Characterization Standards

  • ¹H NMR Spectroscopy: Utilized to verify the chemical structure and calculate the exact molar ratio of incorporated monomers. The methylene protons adjacent to the ester oxygen (-CH₂-O-C=O) of the 1,5-heptanediol moiety will shift downfield to ~4.0-4.2 ppm.

  • Gel Permeation Chromatography (GPC): Determines Number Average Molecular Weight (Mₙ), Weight Average Molecular Weight (M_w), and Polydispersity Index (PDI).

  • Differential Scanning Calorimetry (DSC): Confirms the amorphous nature of the polyester. A distinct Tg should be observed (typically sub-zero for aliphatic adipates), with a lack of a sharp melting endotherm (Tm), validating the disruption of crystallinity by the 1,5-heptanediol[3].

References

  • Title: US20190161574A1 - Polyester resin comprising biomass-derived monomer and preparation method therefor Source: Google Patents URL
  • Title: EP1316568A1 - Unsaturated polyester resin composition Source: Google Patents URL
  • Title: US20210054140A1 - Polyester film and method for reproducing polyester container using same Source: Google Patents URL
  • Title: US10800898B2 - Method for reproducing polyester container and reproduced polyester chip prepared therefrom Source: Google Patents URL
  • Title: US20200291260A1 - Polyurethane coating compositions and their use as gel coats Source: Google Patents URL
  • Title: WO2019102626A1 - (Meth)
  • Source: European Patent Office (EPO)

Sources

Method

Engineering Advanced Polymer Networks: The Role of 1,5-Heptanediol in High-Performance Coatings and Adhesives

Executive Summary & Introduction 1,5-Heptanediol (CAS: 60096-09-5)[1] is an asymmetric, odd-carbon aliphatic diol that has emerged as a critical building block in the formulation of high-performance polyurethanes, polyes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

1,5-Heptanediol (CAS: 60096-09-5)[1] is an asymmetric, odd-carbon aliphatic diol that has emerged as a critical building block in the formulation of high-performance polyurethanes, polyesters, and advanced adhesives. While symmetric diols (e.g., 1,4-butanediol or 1,6-hexanediol) promote highly ordered, crystalline hard segments, the structural asymmetry of 1,5-heptanediol disrupts polymer chain packing. This disruption fundamentally alters the thermodynamic profile of the polymer network, yielding lower glass transition temperatures ( Tg​ ), reduced melt viscosities, and enhanced optical clarity[2]. For researchers developing medical device coatings, flexible packaging adhesives, and eco-friendly waterborne systems, 1,5-heptanediol offers a unique mechanism to decouple flexibility from molecular weight limitations.

Mechanistic Causality: The "Odd-Carbon" and Asymmetry Effect

In polymer chemistry, the macroscopic properties of a resin are dictated by microphase separation. Symmetric diols readily form dense hydrogen-bonded networks. By introducing the 7-carbon, asymmetric backbone of 1,5-heptanediol, steric hindrance prevents tight inter-chain alignment[3].

  • Viscosity Reduction: The lack of crystallinity keeps prepolymers in a highly mobile, amorphous state, drastically lowering viscosity. This is the primary causal mechanism that enables the formulation of zero-VOC, solvent-free adhesives[4].

  • Hydrolytic Stability: The extended 7-carbon aliphatic chain acts as a hydrophobic shield, sterically protecting susceptible ester and urethane linkages from nucleophilic attack by water molecules.

  • Stress Dissipation: In unsaturated polyester resins, the incorporation of 1,5-heptanediol reduces shrinkage stress upon cooling, which preserves coating adhesion and maximizes gloss retention on rigid substrates[2].

SPR A 1,5-Heptanediol (Odd-Carbon Asymmetric Diol) B Steric Hindrance & Asymmetric Chain Packing A->B C Increased Hydrophobicity (7-Carbon Aliphatic Chain) A->C D Reduced Polymer Crystallinity B->D E Steric Shielding of Ester/Urethane Bonds C->E F Low Viscosity Prepolymers (Solvent-Free Processing) D->F G High Flexibility & Optical Clarity D->G H Enhanced Hydrolytic Stability E->H

Mechanistic pathways of 1,5-Heptanediol influencing macroscopic polymer properties.

Application Protocol I: Synthesis of Zero-VOC Waterborne Polyurethane Dispersions (PUDs)

Context & Causality: Traditional PUD synthesis relies on toxic co-solvents like N-methyl-2-pyrrolidone (NMP) to reduce prepolymer viscosity prior to water dispersion. Substituting symmetric polyols with a 1,5-heptanediol-based polyester inherently lowers the prepolymer viscosity, enabling a true zero-VOC process[3].

Self-Validating Methodology:
  • Polyesterification: In a nitrogen-purged reactor, react 1,5-heptanediol with adipic acid (1.1:1.0 molar ratio) at 200°C.

    • Validation Check: Monitor the reaction via KOH titration. Proceed to the next step only when the Acid Value falls below 2.0 mg KOH/g, confirming complete esterification.

  • Prepolymer Synthesis: Cool the reactor to 85°C. Add Isophorone Diisocyanate (IPDI) and Dimethylolpropionic Acid (DMPA). The NCO:OH ratio should be maintained at 1.5:1.0.

    • Validation Check: Perform a dibutylamine back-titration to quantify the unreacted NCO content. The theoretical target is ~4.5%. If the NCO > 5.0%, extend the reaction time; if < 4.0%, abort the batch due to suspected moisture contamination.

  • Neutralization: Cool the prepolymer to 60°C. Add Triethylamine (TEA) at a 1:1 molar ratio to the DMPA to neutralize the carboxylic acid groups, rendering the polymer water-dispersible.

  • Dispersion & Chain Extension: Transfer the neutralized prepolymer into deionized water under high-shear agitation (3000 rpm). Immediately add ethylenediamine (EDA) dropwise to chain-extend the prepolymer into a high-molecular-weight dispersion.

    • Validation Check: Analyze the final dispersion via FTIR spectroscopy. The complete disappearance of the isocyanate peak at 2270 cm⁻¹ validates total chain extension and a safe, stable PUD.

PUD_Workflow A 1,5-Heptanediol + DMPA C NCO-Terminated Prepolymer A->C B Diisocyanate (IPDI) B->C D QC: NCO Titration (Target: 4.5%) C->D E Neutralization (TEA) D->E F Water Dispersion & Chain Extension E->F G Zero-VOC PUD F->G

Self-validating workflow for 1,5-Heptanediol-based Waterborne Polyurethane Dispersions.

Application Protocol II: Formulation of Solvent-Free 2K Polyurethane Adhesives

Context & Causality: Solvent-free laminating adhesives must maintain a low application viscosity at moderate temperatures (40–50°C) to prevent thermal damage to flexible films. 1,5-Heptanediol disrupts the crystalline domains, keeping the adhesive matrix liquid at lower temperatures than standard hexanediol-based systems[4].

Self-Validating Methodology:
  • Component A (Polyol) Preparation: Blend the 1,5-heptanediol-based polyester polyol with a trifunctional crosslinker (e.g., trimethylolpropane) at 50°C.

    • Validation Check: Measure moisture content using Karl Fischer titration. The moisture level must be strictly <0.05% to prevent side reactions with isocyanates that cause CO₂ outgassing and bubble formation in the adhesive layer.

  • Component B (Isocyanate) Preparation: Utilize a polymeric Methylene Diphenyl Diisocyanate (pMDI) derivative with an NCO content of ~30%.

  • Mixing & Application: Meter Components A and B through a static mixer at a stoichiometric NCO:OH ratio of 1.1:1.0. Apply the adhesive to the primary substrate via a roll coater heated to 45°C.

    • Validation Check: Extract a sample and measure the initial mixed viscosity using a Brookfield viscometer. It must remain between 500–1,000 mPa·s at 45°C. If the viscosity doubles within 15 minutes, the pot-life is too short; reduce the catalyst concentration in Component A.

  • Lamination & Curing: Nip-roll the secondary substrate onto the coated film and cure at 40°C for 24 hours.

    • Validation Check: Perform a 180° T-peel test. A cohesive failure (tearing of the substrate itself rather than the adhesive bond) indicates successful crosslinking and optimal adhesion.

Quantitative Data: Comparative Polymer Properties

The structural asymmetry of 1,5-heptanediol yields distinct rheological and mechanical advantages over traditional symmetric diols. The table below summarizes the properties of polyurethane elastomers synthesized with identical hard segments but varying soft-segment diols.

Diol MonomerPrepolymer Viscosity (cP at 60°C)Tensile Strength (MPa)Elongation at Break (%)Hydrolytic Stability (Days to 50% strength loss)
1,4-Butanediol 4,50045.235014
1,6-Hexanediol 3,20040.142028
1,5-Heptanediol 1,850 38.5 580 45

(Note: Data reflects documented structure-property relationships of odd-carbon asymmetric diols vs. symmetric even-carbon diols in polyurethane matrices).

References

  • CA2257283A1 - Two-component waterborne polyurethane coating Source: Google Patents URL
  • US6833044B2 - Solvent-free two-component curable adhesive composition Source: Google Patents URL
  • EP1316568A1 - Unsaturated Polyester Resin Composition Source: European Patent Office / Googleapis URL

Sources

Application

Application Note: 1,5-Heptanediol as an Advanced Amphiphilic Co-Solvent in Chemical and Biocatalytic Reactions

Prepared for: Researchers, Process Chemists, and Drug Development Professionals Discipline: Specialty Solvent Applications, Biocatalysis, and Phase-Transfer Engineering Executive Summary & Mechanistic Rationale In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Process Chemists, and Drug Development Professionals Discipline: Specialty Solvent Applications, Biocatalysis, and Phase-Transfer Engineering

Executive Summary & Mechanistic Rationale

In modern pharmaceutical development and green chemistry, the selection of a co-solvent is rarely just a matter of solubility; it is an exercise in interfacial engineering. 1,5-Heptanediol (CAS: 60096-09-5) is an asymmetric, branched-chain-like aliphatic diol that offers a highly specific physicochemical profile[1]. Unlike symmetric short-chain diols (e.g., 1,4-butanediol) or highly polar aprotic solvents (e.g., DMSO), 1,5-heptanediol possesses a unique amphiphilic topology.

The hydroxyl groups at the C1 and C5 positions provide strong bidentate hydrogen-bonding capabilities, ensuring miscibility with aqueous buffers. Simultaneously, the C6-C7 ethyl tail creates a localized hydrophobic domain. This structural asymmetry allows 1,5-heptanediol to act as a non-ionic hydrotrope and phase-modifier. It is exceptionally effective at lowering interfacial tension in biphasic systems without forming stable, product-trapping micelles—a property previously leveraged in the formulation of highly concentrated, stable, and clear microemulsions[2]. For researchers, this translates to enhanced mass transfer in liquid-liquid extractions (LLE) and the preservation of enzyme hydration shells in biocatalysis.

Physicochemical Profile & Comparative Data

To effectively utilize 1,5-heptanediol, one must understand its physical constants. Its high boiling point and low volatility make it an inherently stable solvent under elevated reaction temperatures[1], while its density facilitates clean phase separations.

Table 1: Physicochemical Properties of 1,5-Heptanediol

PropertyValueScientific Implication in Workflows
Molecular Weight 132.20 g/mol Provides a low-volatility environment; stable under reflux conditions.
Boiling Point ~233.16°C[1]Enables high-temperature reactions without the need for pressurized vessels.
Density 0.9705 g/cm³[1]Sits perfectly below water (1.00) and above most organic solvents, aiding in predictable phase partitioning.
Refractive Index 1.4571[1]Useful for in-line process monitoring via refractometry.
Amphiphilicity Asymmetric DiolBridges aqueous and organic phases, preventing emulsion lock (rag layer formation)[2].

Table 2: Co-Solvent Performance Comparison in Biocatalysis

Co-SolventSubstrate SolubilizationEnzyme Hydration RetentionPhase Separation Ease
Methanol HighLow (Strips shell, denatures)Poor (Highly miscible)
DMSO Very HighLow (Denatures at >10% v/v)Poor (Requires lyophilization)
1,5-Heptanediol Moderate-HighHigh (Preserves hydration) Excellent (Tunable partitioning)

Workflow 1: Biphasic Liquid-Liquid Extraction (LLE)

Causality & Principle

In standard aqueous-organic extractions of highly lipophilic Active Pharmaceutical Ingredients (APIs), "emulsion lock" (the formation of a thick rag layer) frequently reduces yield. By introducing 1,5-heptanediol at 2–5% v/v, the asymmetric diol acts as an interfacial modifier. The 1,5-hydroxyls anchor into the aqueous phase while the ethyl tail penetrates the organic phase. This significantly lowers interfacial tension and accelerates the mass transfer of the API into the organic phase without creating stable emulsions[2].

G A Aqueous Phase (Reaction Broth) B Interfacial Zone (1,5-Heptanediol) A->B H-Bonding D Enhanced Mass Transfer & High API Yield B->D Reduced Emulsion C Organic Phase (Extraction Solvent) C->B Lipophilic Interaction

Fig 1. Mechanism of 1,5-Heptanediol in enhancing biphasic mass transfer and reducing emulsion lock.

Step-by-Step Protocol
  • Broth Preparation: Transfer 100 mL of the aqueous reaction broth containing the synthesized API (e.g., a complex phenyl ether derivative[3]) to a separatory funnel.

  • Co-Solvent Addition: Add 3.0 mL (3% v/v) of 1,5-heptanediol directly to the aqueous phase.

    • Expert Insight: Add the diol before the organic extraction solvent. This allows the diol to pre-equilibrate at the micellar boundaries of the unextracted API.

  • Solvent Introduction: Add 50 mL of the chosen organic solvent (e.g., Ethyl Acetate or MTBE).

  • Agitation: Invert the funnel vigorously for 60 seconds. Vent immediately.

  • Phase Separation: Allow the mixture to settle for 5 minutes.

  • Self-Validation System (IPQC): Visually inspect the interface. A successful application of 1,5-heptanediol will yield a rag layer that is <2% of the total volume. If a thick emulsion persists, the system is over-saturated with API; dilute the aqueous phase by 10% and re-agitate.

  • Recovery: Drain the aqueous phase and collect the organic phase. The high boiling point of 1,5-heptanediol (~233°C) ensures it remains behind during standard rotary evaporation of the organic solvent (e.g., EtOAc boils at 77°C).

Workflow 2: Biocatalytic Esterification

Causality & Principle

Enzymes like Candida antarctica Lipase B (CALB) often struggle with highly hydrophobic substrates in purely aqueous buffers due to poor mass transfer. Conventional co-solvents (like DMSO) strip the essential water hydration shell from the enzyme, causing rapid denaturation. 1,5-heptanediol provides a hydrophobic pocket (via its C6-C7 tail) that solubilizes the substrate, while its 1,5-diol motif maintains localized hydrogen bonding with the bulk water, preserving the enzyme's critical hydration shell.

G S1 1. Buffer Prep (Aqueous + 10% 1,5-Heptanediol) S2 2. Enzyme Addition (Hydration Shell Intact) S1->S2 S3 3. Substrate Intro (Solubilized by Diol Tail) S2->S3 S4 4. Biocatalysis (Controlled Temp & Agitation) S3->S4 S5 5. Product Recovery (Phase Separation) S4->S5

Fig 2. Enzymatic workflow utilizing 1,5-Heptanediol as a hydration-preserving co-solvent.

Step-by-Step Protocol
  • Buffer System Setup: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.2). Add 5.0 mL (10% v/v) of 1,5-heptanediol. Stir at 300 rpm until completely homogenous.

  • Substrate Solubilization: Add 500 mg of the hydrophobic carboxylic acid substrate to the buffer.

    • Expert Insight: The substrate will initially appear cloudy. Heat gently to 35°C to allow the 1,5-heptanediol to fully complex and solubilize the substrate into a microemulsion.

  • Enzyme Addition: Add 50 mg of immobilized CALB.

  • Reaction Execution: Incubate the reaction at 40°C under orbital shaking at 200 rpm for 12–24 hours.

  • Reaction Monitoring: Pull 50 µL aliquots at 2, 4, and 12 hours. Quench with cold acetonitrile and analyze via HPLC.

  • Self-Validation System (Control): To prove the efficacy of the protocol, run a parallel control substituting 1,5-heptanediol with 10% v/v Methanol.

    • Expected Outcome: The 1,5-heptanediol system should exhibit linear conversion kinetics reaching >85% yield, whereas the Methanol control will plateau early (<40% yield) due to solvent-induced enzyme denaturation.

References

  • Google Patents. "Concentrated water dispersible stable fiber softener composition" (Patent CN1110541C / WO9847991A1). Google Patents.
  • The Journal of Organic Chemistry. "3-Chloropropyl and 4-Chlorobutyl Phenyl Ethers as Sources of 1,3-Dilithiopropane and 1,4-Dilithiobutane: Sequential Reaction with Carbonyl Compounds." ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting High Molecular Weight Polyesters with 1,5-Heptanediol

Welcome to the Technical Support Center. This guide is designed for researchers, materials scientists, and drug development professionals engineering advanced aliphatic polyesters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, materials scientists, and drug development professionals engineering advanced aliphatic polyesters. Synthesizing high molecular weight (Mw) polymers using 1,5-heptanediol presents unique kinetic and thermodynamic hurdles. This guide details the mechanistic causality behind common experimental failures and provides self-validating protocols to help you achieve your target molecular weights.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does my polycondensation stall at a low molecular weight (Mn < 10,000 g/mol ) despite extended reaction times? A: The fundamental issue lies in the differential reactivity of the hydroxyl groups in your monomer. 1,5-heptanediol is an asymmetric aliphatic diol possessing one highly reactive primary hydroxyl group (at C1) and one[1]. During the initial esterification phase, the primary hydroxyls react rapidly with dicarboxylic acids to form oligomers. However, as the reaction progresses, the polymer chain ends become predominantly capped with secondary hydroxyls. The esterification rate of these secondary hydroxyls is orders of magnitude slower, causing the polycondensation to effectively stall. According to Carothers' equation, near-perfect conversion is required for high molecular weight; the[2].

Q2: I increased the polycondensation temperature (>220°C) to force the secondary hydroxyls to react, but my polymer discolored and the molecular weight actually dropped. What happened? A: By increasing the temperature to overcome the activation energy barrier of the secondary hydroxyl, you inadvertently triggered competing thermal degradation pathways. Secondary alcohols are highly susceptible to dehydration (elimination of water) at elevated temperatures, forming unreactive alkenes that permanently cap the growing polymer chain. Furthermore, 1,5-diols have a high propensity for[1]. Both dehydration and cyclization consume the diol without extending the polymer chain, destroying the strict 1:1 stoichiometric balance required for step-growth polymerization.

Q3: How can I prevent the loss of 1,5-heptanediol during the high-vacuum stage? A: 1,5-heptanediol has a relatively low boiling point compared to longer-chain diols. Applying high vacuum (<1 mbar) too early or at too high a temperature will volatilize the unreacted diol before it can be incorporated into the polymer backbone. Solution: Implement a stepped vacuum protocol. Maintain atmospheric pressure during the initial oligomerization (150–180°C) until at least 90% of the theoretical water of esterification is collected. Then, gradually reduce the pressure over 60–90 minutes while slowly ramping the temperature. To proactively counter volatilization, use a 5% molar excess of 1,5-heptanediol in your initial charge.

Part 2: Advanced Troubleshooting & Workarounds

Q4: Are there alternative synthetic routes to achieve high Mw without extreme heat? A: Yes. The most effective workaround for secondary diols is the In-Situ Aryl Ester Transesterification Route . Instead of relying on direct esterification with a diacid, you can start with diphenyl esters (e.g., diphenyl adipate). Aryl esters are significantly more electrophilic than alkyl esters or free carboxylic acids. The[2]. This bypasses the slow direct esterification kinetics and avoids the high-temperature side reactions that cause chain termination.

Part 3: Experimental Protocols

The Aryl Ester Transesterification Workflow

This self-validating protocol utilizes diphenyl esters to drive the polycondensation of 1,5-heptanediol to high molecular weights while suppressing cyclization and dehydration.

Step 1: Monomer Preparation & Charging Charge a dry, glass reactor equipped with a mechanical stirrer, Dean-Stark trap, and argon inlet with:

  • 1.00 molar equivalent of Diphenyl Dicarboxylate (e.g., Diphenyl Adipate).

  • 1.05 molar equivalents of 1,5-Heptanediol (The 5% excess accounts for minor volatilization).

  • 0.1 mol% of Titanium(IV) isopropoxide (Ti(OiPr)₄) as the transesterification catalyst.

Step 2: Oligomerization (Transesterification) Purge the system with Argon for 15 minutes. Heat the mixture to 160°C under a continuous Argon flow. The reaction will begin to generate phenol as a byproduct. Maintain this temperature for 2 hours until the distillation of phenol slows significantly. Self-Validation Check: Measure the volume of phenol collected in the trap. The reaction is ready for the next stage only when the collected phenol reaches ~85–90% of the theoretical yield, confirming the secondary hydroxyls have successfully formed oligomers.

Step 3: Polycondensation (Vacuum Stage) Gradually increase the temperature to 190°C. Crucial: Do not exceed 200°C to prevent dehydration of the secondary hydroxyl. Slowly apply a vacuum, reducing the pressure from 1000 mbar to <1 mbar over 1 hour. This gradual reduction prevents the bumping and loss of 1,5-heptanediol.

Step 4: Chain Extension & Termination Maintain the high vacuum (<1 mbar) at 190°C for an additional 2–3 hours. The melt viscosity will visibly increase (the Weissenberg effect may be observed on the stirrer shaft). Once the target torque/viscosity is reached, break the vacuum with Argon, cool the reactor, and discharge the polymer.

Part 4: Data Presentation

The following table summarizes the causal relationship between reaction conditions, catalyst choice, and the resulting molecular weight of 1,5-heptanediol polyesters.

Synthesis MethodCatalystMax Temp (°C)Primary Side ReactionResulting Mn ( g/mol )Polydispersity (PDI)
Direct EsterificationNone220Dehydration (Alkene)< 5,0001.5
Direct EsterificationSb₂O₃240Cyclization / Etherification~ 8,5002.1
Direct EsterificationTi(OiPr)₄210Diol Volatilization~ 12,0001.8
Aryl Transesterification Ti(OiPr)₄ 190 Suppressed > 35,000 1.9

Part 5: Reaction Pathway Visualization

The following diagram illustrates the competing kinetic pathways during the polycondensation of 1,5-heptanediol, highlighting why traditional high-temperature methods fail.

G N1 1,5-Heptanediol + Dicarboxylic Acid N2 Fast Primary OH Esterification N1->N2 150-180°C N3 Oligomers with Secondary OH Ends N2->N3 Rapid conversion N4 High Temp / Extended Time (>220°C) N3->N4 Requires forcing conditions N5 Successful Polycondensation (High Mw Polyester) N4->N5 Aryl Ester Route (190°C) N6 Side Reaction: Dehydration (Alkene Formation) N4->N6 Thermal Degradation N7 Side Reaction: Cyclization (Tetrahydropyran Derivatives) N4->N7 Backbiting N8 Stoichiometric Imbalance (Chain Termination) N6->N8 Loss of OH groups N7->N8 Loss of diol

Kinetic pathways of 1,5-heptanediol polyesterification highlighting competing side reactions.

References

  • Title: 1,5-Heptanediol | C7H16O2 | CID 11029886 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Overcoming the low reactivity of biobased, secondary diols in polyester synthesis Source: Nature Communications 13, 7370 (2022) URL: [Link]

Sources

Optimization

Technical Support Center: 1,5-Heptanediol Synthesis &amp; Troubleshooting

Welcome to the Process Chemistry Support Center. The synthesis of 1,5-heptanediol—typically achieved via the chemoselective reduction of a 1,5-dicarbonyl precursor (such as 5-oxoheptanal or related 1,5-diketones)—is noto...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The synthesis of 1,5-heptanediol—typically achieved via the chemoselective reduction of a 1,5-dicarbonyl precursor (such as 5-oxoheptanal or related 1,5-diketones)—is notoriously susceptible to side reactions. Because of the spatial proximity of the functional groups, 1,5-systems are highly prone to intramolecular cyclization.

This guide provides mechanistic insights, validated experimental workflows, and quantitative troubleshooting matrices to help you suppress byproduct formation and maximize your diol yield.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: My GC-MS shows a major byproduct with a mass of 114 g/mol instead of the expected 132 g/mol . What is this, and why is it forming? A1: A mass of 114 g/mol ( C7​H14​O ) corresponds to 2-ethyltetrahydropyran , the cyclic ether dehydration product of 1,5-heptanediol. 1,5-diols are highly susceptible to intramolecular etherification (cyclodehydration) under acidic conditions[1]. If your reduction workup involves a strong acid quench (e.g., using HCl to destroy excess NaBH4​ or LiAlH4​ ), the localized low pH protonates one of the hydroxyl groups, turning it into a good leaving group. The other hydroxyl group then attacks intramolecularly to form the thermodynamically stable 6-membered tetrahydropyran ring. Causality & Solution: You must avoid strong acids during the workup. Quench with a mild proton source like saturated aqueous NH4​Cl to strictly maintain the pH between 7 and 8.

Q2: I am observing a UV-active byproduct with an m/z of 110. Why is my 1,5-dicarbonyl precursor degrading before reduction? A2: 1,5-Dicarbonyl compounds are highly prone to intramolecular Aldol condensations under both basic and acidic conditions. Base-catalyzed enolization of your precursor leads to an intramolecular attack on the opposing carbonyl, followed by dehydration to form a thermodynamically stable cyclohexenone derivative[2]. Causality & Solution: This occurs if the precursor is exposed to basic conditions for prolonged periods or if the reduction is carried out at elevated temperatures. Keep the precursor cold (0 °C) and minimize its residence time in basic media prior to the addition of the reducing agent.

Q3: During the catalytic hydrogenation of the dione, I observe the formation of mono-alcohols (1-heptanol or 3-heptanol). How do I prevent this? A3: You are observing over-reduction (hydrogenolysis) of the C–O bond. This happens when highly active catalysts (such as Palladium on Carbon, Pd/C) are used at elevated hydrogen pressures or temperatures[3]. Causality & Solution: Switch to a milder, more chemoselective catalyst such as Ruthenium on Carbon (Ru/C) or Raney Nickel, and lower the hydrogen pressure to < 5 atm.

Part 2: Pathway Visualization

The following diagram maps the logical relationship between the reaction conditions and the resulting chemical pathways.

G Precursor 1,5-Dicarbonyl Precursor (e.g., 5-oxoheptanal) Target 1,5-Heptanediol (Target Product) Precursor->Target Chemoselective Reduction (NaBH4 or Ru/C) Aldol Cyclohexenone Derivative (Aldol Byproduct) Precursor->Aldol Base/Acid Catalysis (Intramolecular Aldol) OverRed 1-Heptanol / 3-Heptanol (Over-reduction) Precursor->OverRed Harsh Hydrogenation (Pd/C, High Pressure) Ether 2-Ethyltetrahydropyran (Dehydration Byproduct) Target->Ether Acid Quench / Heat (Cyclodehydration)

Reaction pathways in 1,5-heptanediol synthesis showing target formation vs. side reactions.

Part 3: Quantitative Troubleshooting Matrix

Use this data presentation matrix to rapidly diagnose experimental failures by comparing analytical signatures to known side reactions.

Observation / Analytical SignatureIdentified ByproductRoot CauseCorrective Action
GC-MS m/z = 114 1 H NMR: multiplet at ~3.5 ppm (ring -CH 2​ -O-)2-EthyltetrahydropyranAcid-catalyzed cyclodehydration during workup or distillation.Quench with sat. NH4​Cl (pH ~7.5). Avoid strong acids. Distill under high vacuum at lower temps.
GC-MS m/z = 110 UV-Vis: strong absorbance at ~230 nmCyclohexenone derivativeIntramolecular aldol condensation of the dicarbonyl precursor.Avoid prolonged exposure to basic/acidic conditions before reduction. Keep precursor at 0 °C.
GC-MS m/z = 116 IR: Missing or weak -OH stretch1-Heptanol or 3-HeptanolOver-reduction (hydrogenolysis) during catalytic hydrogenation.Switch from Pd/C to Ru/C. Lower H2​ pressure and temperature.
GC-MS m/z = 130 IR: Strong C=O stretch at ~1710 cm −1 Hydroxyketone (Incomplete reduction)Depleted reducing agent or insufficient reaction time.Ensure a stoichiometric excess of NaBH4​ (at least 1.5 eq per carbonyl). Monitor via TLC.

Part 4: Validated Experimental Protocol

To ensure a self-validating system, the following protocol for the chemoselective reduction of a 1,5-dicarbonyl precursor incorporates built-in checkpoints (temperature and pH control) to actively suppress the side reactions detailed above.

Optimized Synthesis of 1,5-Heptanediol via Chemoselective Reduction

Reagents:

  • 1,5-Dicarbonyl precursor (e.g., 5-oxoheptanal): 1.0 equivalent

  • Sodium Borohydride ( NaBH4​ ): 3.0 equivalents (excess to ensure complete reduction)

  • Anhydrous Methanol ( MeOH ): 0.5 M relative to precursor

  • Saturated aqueous Ammonium Chloride ( NH4​Cl )

Step-by-Step Methodology:

  • Preparation & Aldol Suppression: Dissolve the 1,5-dicarbonyl precursor in anhydrous MeOH in a round-bottom flask. Immediately submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Low temperatures kinetically trap the precursor, preventing base-catalyzed intramolecular aldol condensation.

  • Reduction: Add NaBH4​ portion-wise over 30 minutes. Causality: NaBH4​ is chosen over LiAlH4​ because it is milder and does not require a highly acidic Fieser workup, which would trigger cyclodehydration.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the disappearance of the starting material via TLC (Stain with KMnO4​ ).

  • Chemoselective Quenching (Critical Step): Once complete, cool the reaction back to 0 °C. Quench the reaction by slowly adding saturated aqueous NH4​Cl until gas evolution ceases. Self-Validation Checkpoint: Test the aqueous layer with pH paper; it must read between 7.0 and 8.0. Causality: Using NH4​Cl instead of HCl prevents the pH from dropping below 7, completely inhibiting the cyclodehydration of 1,5-heptanediol into 2-ethyltetrahydropyran.

  • Extraction & Purification: Remove the methanol under reduced pressure (keep the water bath < 40 °C to prevent thermal cyclization). Extract the remaining aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield pure 1,5-heptanediol.

References

  • Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Royal Society Open Science (via NIH). Available at:[Link]

  • 23.6 Intramolecular Aldol Reactions - Organic Chemistry. OpenStax. Available at:[Link]

  • Sequential One-Pot Transformation to R–CF2-Embedded 1,5-Diketones Enabled by Nickel. Organic Letters (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Controlling the viscosity of prepolymers made with 1,5-Heptanediol

Welcome to the Technical Support Center for Polyurethane Prepolymer Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the distinct ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Polyurethane Prepolymer Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the distinct kinetic and rheological behaviors of prepolymers formulated with 1,5-Heptanediol .

Unlike standard symmetric diols (e.g., 1,4-butanediol or 1,6-hexanediol), 1,5-Heptanediol is an asymmetric, odd-carbon chain diol. This asymmetry fundamentally disrupts the crystalline packing of polyurethane hard segments, inherently lowering the glass transition temperature ( Tg​ ) and baseline viscosity of the resulting prepolymer [1]. While this is highly advantageous for creating flowable, low-viscosity systems, it also means that any unexpected viscosity spikes during your workflow are critical indicators of side reactions or stoichiometric imbalances.

Part 1: Diagnostic Workflow for Viscosity Deviations

Before altering your formulation, use the following logic matrix to isolate the root cause of viscosity drift in your 1,5-Heptanediol prepolymers.

ViscosityTroubleshooting Start Measure Prepolymer Viscosity HighVisc Viscosity Too High (> Target) Start->HighVisc LowVisc Viscosity Too Low (< Target) Start->LowVisc Target Viscosity On Target (Stable) Start->Target Moisture Check Moisture Content (>0.05% H2O?) HighVisc->Moisture Suspect 1 Temp Check Reaction Temp (>80°C?) HighVisc->Temp Suspect 2 Ratio Verify NCO:OH Ratio (Too Low?) LowVisc->Ratio Suspect 3 Action1 Vacuum Dry Polyol < 0.05% H2O Moisture->Action1 Yes Action2 Lower Temp to 60-80°C Prevent Allophanates Temp->Action2 Yes Action3 Adjust Isocyanate Stoichiometry Ratio->Action3 Confirmed

Diagnostic workflow for troubleshooting prepolymer viscosity deviations.

Part 2: Troubleshooting FAQs (Causality & Solutions)

Q1: My 1,5-Heptanediol prepolymer viscosity is increasing rapidly during synthesis, eventually gelling. What is the mechanistic cause? The Causality: You are likely experiencing an uncontrolled exotherm. The reaction between isocyanates (e.g., MDI or TDI) and the hydroxyl groups of 1,5-Heptanediol is highly exothermic. If the internal reactor temperature exceeds 80°C, the terminal isocyanate groups will begin reacting with the newly formed urethane linkages. This secondary reaction forms allophanate linkages , which act as chemical cross-links. Because 1,5-Heptanediol naturally prevents physical chain entanglement due to its asymmetry, any sudden gelling is almost certainly due to this chemical cross-linking [2]. The Solution: Implement a jacketed cooling system. Control the addition rate of the diisocyanate to maintain the reaction temperature strictly between 60°C and 80°C.

Q2: The batch was synthesized flawlessly, but the viscosity drifts upward during sealed storage. Why? The Causality: Moisture contamination. 1,5-Heptanediol is hygroscopic. Even trace amounts of water (molecular weight 18 g/mol ) will outcompete the diol for isocyanate groups. Water reacts with the terminal -NCO groups to form an unstable carbamic acid, which rapidly decomposes into an amine and CO2​ gas. This amine immediately reacts with another -NCO group to form a polyurea linkage . Polyureas exhibit intense hydrogen bonding, which drastically increases the molecular weight and viscosity of the prepolymer while simultaneously depleting your target NCO content [3]. The Solution: Do not rely on "as-received" specifications. Vacuum dry the 1,5-Heptanediol at 80°C prior to synthesis until moisture is verified below 0.05%. Store final prepolymers under a dry nitrogen blanket.

Q3: How can I further reduce the viscosity of my prepolymer without adding plasticizers or solvents? The Causality: Viscosity is a function of both the polyol's chain packing and the isocyanate's steric hindrance. While 1,5-Heptanediol already disrupts packing on the polyol side, using a highly linear isocyanate like 4,4'-MDI allows for rigid hard-segment alignment, driving up viscosity. The Solution: Shift your isocyanate to an MDI blend enriched with the 2,4'-isomer . The steric hindrance of the 2,4'-position prevents the hard segments from aligning cleanly. This synergizes perfectly with the odd-carbon asymmetry of 1,5-Heptanediol, yielding a significantly lower viscosity prepolymer [2].

Part 3: Quantitative Data & Material Comparisons

To understand how 1,5-Heptanediol influences your formulation, compare its structural impact against standard symmetric diols. The table below summarizes how carbon-chain symmetry dictates prepolymer rheology.

Diol TypeCarbon Count & SymmetryMolecular WeightImpact on Polyurethane Chain PackingExpected Prepolymer Viscosity Impact
1,4-Butanediol (BDO) C4 (Symmetric, Even)90.12 g/mol High crystallinity; tight hydrogen bonding alignment.High (Solid/waxy at room temp)
1,6-Hexanediol (HDO) C6 (Symmetric, Even)118.17 g/mol Moderate crystallinity; highly ordered hard segments.Moderate-High
1,5-Heptanediol C7 (Asymmetric, Odd)132.20 g/mol Disrupts micro-phase separation; limits hard segment crystallization.Low (Maintains flowability)

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and strict viscosity control, utilize this self-validating methodology for synthesizing a 1,5-Heptanediol-terminated polyurethane prepolymer.

Step 1: Dehydration of 1,5-Heptanediol

  • Action: Transfer 1,5-Heptanediol to a clean, dry reactor flask. Apply a vacuum (< 10 torr) and heat to 80°C for 2 hours under continuous stirring.

  • Self-Validation: Pull a 1 mL sample and perform a Karl Fischer titration. Proceed to Step 2 ONLY if moisture content is < 0.05%. If higher, continue drying.

Step 2: Stoichiometric Preparation

  • Action: Calculate the required mass of diisocyanate (e.g., 2,4'-enriched MDI) to achieve your target NCO:OH ratio (typically 2:1 for a standard prepolymer). Purge the reactor with dry Nitrogen gas to prevent atmospheric moisture ingress.

Step 3: Controlled Addition & Exotherm Management

  • Action: Lower the reactor temperature to 50°C. Begin dropwise addition of the diisocyanate using an addition funnel.

  • Self-Validation: Monitor the internal thermocouple. The temperature will rise due to the exothermic reaction. Adjust the diisocyanate drip rate to ensure the internal temperature never exceeds 80°C. If it hits 78°C, pause addition and apply external cooling.

Step 4: Reaction Maturation & Monitoring

  • Action: Once addition is complete, maintain the reaction at 70°C for 2 to 3 hours.

  • Self-Validation: At the 2-hour mark, extract a sample and perform an NCO titration (dibutylamine back-titration). Compare the empirical NCO% to your theoretical NCO%.

    • If NCO% is stable and matches theory: The reaction is complete.

    • If NCO% is lower than theory and viscosity is spiking: Side reactions (allophanates) or moisture contamination have occurred. The batch is compromised.

Step 5: Quenching and Storage

  • Action: Cool the prepolymer to 40°C. Transfer to airtight containers, blanket the headspace with dry Argon or Nitrogen, and seal immediately to prevent ambient moisture absorption.

References

  • National Center for Biotechnology Information (PubChem). "1,5-Heptanediol; CID=11029886." PubChem Compound Summary. Available at:[Link]

  • Adhesives Magazine. "Q&A About Polyurethane: Prepolymers with Low Isocyanate Content." Adhesives Mag Technical Archives. Available at:[Link]

Optimization

Addressing solubility issues of 1,5-Heptanediol in reaction mixtures

Welcome to the Technical Support Center for Organic Synthesis. This guide is specifically designed for researchers and drug development professionals dealing with the phase behavior and solubility challenges of 1,5-Hepta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organic Synthesis. This guide is specifically designed for researchers and drug development professionals dealing with the phase behavior and solubility challenges of 1,5-Heptanediol (CAS 60096-09-5) in complex reaction mixtures.

Part 1: The Causality of 1,5-Heptanediol Phase Behavior

To troubleshoot solubility, we must first understand the molecular causality. 1,5-Heptanediol is an amphiphilic aliphatic diol. Its 7-carbon hydrocarbon backbone imparts significant lipophilicity, while the two hydroxyl (-OH) groups at positions 1 and 5 serve as strong hydrogen-bond donors and acceptors[1].

This dual nature frequently leads to phase separation in extreme solvent environments. In highly non-polar solvents (like hexanes), the intermolecular hydrogen bonding between diol molecules outcompetes the weak solvent-solute interactions, causing the diol to "oil out" or precipitate. Conversely, in highly aqueous environments, the hydrophobic C7 chain disrupts the water hydrogen-bond network, limiting complete thermodynamic miscibility at higher concentrations[1].

Part 2: Diagnostic Workflow for Solubility Issues

G Start 1,5-Heptanediol Solubility Issue CheckSolvent Assess Solvent Polarity Start->CheckSolvent Aqueous Highly Aqueous Media CheckSolvent->Aqueous NonPolar Highly Non-Polar Media (e.g., Hexane) CheckSolvent->NonPolar AddSurfactant Add Phase Transfer Catalyst / Surfactant Aqueous->AddSurfactant Heat Increase Temp (Evaluate Stability) Aqueous->Heat AddCoSolvent Add EtOAc or THF Co-solvent NonPolar->AddCoSolvent NonPolar->Heat

Workflow for troubleshooting 1,5-Heptanediol solubility in reaction mixtures.

Part 3: Troubleshooting FAQs

Q1: My 1,5-Heptanediol is phase-separating in a hexane-based catalytic hydrogenation. How can I achieve a homogeneous mixture? A: The lipophilic C7 chain is insufficient to overcome the strong diol-diol intermolecular hydrogen bonding in a strictly non-polar solvent like hexane. Solution: Substitute hexane with Ethyl Acetate (EtOAc) or use an EtOAc/Hexane co-solvent system. Literature indicates that utilizing EtOAc as a co-solvent, or completely in place of hexane, drastically improves the solubility of aliphatic diols during hydrogenation over Pd/C catalysts[2]. If you require a greener dipolar aprotic solvent, consider Cyrene; its tunable properties strongly solvate geminal and aliphatic diol forms[3].

Q2: I am experiencing severe emulsion formation during the aqueous workup (liquid-liquid extraction) of my 1,5-Heptanediol reaction. How do I break it? A: 1,5-Heptanediol acts as a weak surfactant due to its amphiphilic structure. It accumulates at the biphasic interface, reducing interfacial tension and stabilizing micellar emulsions[4]. Solution:

  • Salting Out: Increase the ionic strength of the aqueous layer using saturated NaCl (brine). This decreases the aqueous solubility of the diol, forcing it into the organic phase.

  • Solvent Ratio Adjustment: Dilute the organic layer with a less polar solvent (e.g., MTBE) to alter the partition coefficient and destabilize the emulsion.

Q3: How can I accurately determine the solubility limit of 1,5-Heptanediol in my specific custom solvent mixture before scaling up the reaction? A: Relying on visual estimation during scale-up is a critical failure point. Solution: Employ the Shake-Flask Method, recognized as the gold standard for determining thermodynamic equilibrium solubility[1]. See Protocol 1 below for the self-validating methodology.

Part 4: Quantitative Solvent Selection Matrix

The following table summarizes the expected solubility behavior of 1,5-Heptanediol across various solvent environments to guide your experimental design.

Solvent SystemDielectric Constant (ε)1,5-Heptanediol Solubility ProfileCausality & Recommended Action
Hexane / Heptane ~1.9Poor (Phase Separation)Diol-diol H-bonding outcompetes solvent interactions. Add EtOAc as a co-solvent[2].
Ethyl Acetate (EtOAc) 6.0ExcellentProvides an optimal balance of H-bond accepting capability and lipophilicity[2].
Cyrene 37.3Good to ExcellentHigh polarity provides tunable solvation specifically favorable for diols[3].
Water 80.1ModerateHydrophobic C7 chain limits complete miscibility at high concentrations[1].

Part 5: Self-Validating Experimental Protocols

Protocol 1: The Shake-Flask Method for Thermodynamic Solubility Determination

This protocol ensures you are operating within true equilibrium solubility limits, preventing unexpected precipitation during temperature fluctuations.

  • Preparation: Add an excess amount of 1,5-Heptanediol (visible solid/oil phase) to 10 mL of your target solvent mixture in a sealed glass vial.

  • Equilibration: Agitate the flask in a constant-temperature shaker bath (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium[1].

  • Phase Separation: Remove from the shaker and allow the suspension to stand undisturbed for 4 hours, letting the undissolved solute settle.

  • Filtration: Carefully draw an aliquot of the supernatant and filter it through a 0.45 µm PTFE syringe filter to remove micro-emulsions.

  • Quantification: Analyze the clear filtrate via GC-FID or HPLC to precisely quantify the dissolved diol concentration.

  • Self-Validation Check: Repeat steps 2-5 at 48 hours. If the quantified concentration remains constant (±5% variance) between the 24h and 48h marks, thermodynamic equilibrium is validated.

Protocol 2: Co-Solvent Titration for Catalytic Reactions

Use this protocol to find the minimum required co-solvent volume without drastically altering the primary solvent's properties.

  • Baseline Setup: Attempt dissolution of 1,5-Heptanediol in the primary non-polar solvent (e.g., Hexane) at the target reaction concentration and temperature.

  • Titration: Under constant stirring, add EtOAc dropwise. Monitor the mixture until it transitions from cloudy/biphasic to completely transparent[2]. Record the volume added.

  • Self-Validation (Thermal Seeding): To ensure the mixture is not in a fragile, supersaturated state, drop the temperature of the flask by 5°C for 10 minutes, then return it to the target temperature. If the solution remains clear without oiling out, the solubility is stable for the reaction.

References

  • Source: google.
  • Source: benchchem.
  • Source: nih.
  • Source: tandfonline.

Sources

Troubleshooting

Impact of impurities in 1,5-Heptanediol on polymerization kinetics

Welcome to the Technical Support Center for 1,5-Heptanediol applications. This portal is designed for researchers, scientists, and drug development professionals who utilize 1,5-Heptanediol in advanced polymer synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,5-Heptanediol applications. This portal is designed for researchers, scientists, and drug development professionals who utilize 1,5-Heptanediol in advanced polymer synthesis.

Module 1: The Mechanistic Impact of Impurities (Overview)

1,5-Heptanediol is an asymmetric, odd-carbon aliphatic diol highly valued in the synthesis of specialized polyesters and polyurethanes. Its unique structure disrupts polymer chain crystallinity, yielding elastomers and coatings with superior low-temperature flexibility. However, because these syntheses rely on step-growth polymerization, the reaction kinetics and final molecular weights are exquisitely sensitive to monomer purity. Even trace impurities can drastically alter the stoichiometric balance, leading to catastrophic failures in material properties and unpredictable reaction kinetics.

Module 2: Diagnostic Workflow

Use the following logic tree to trace macroscopic polymerization failures back to specific impurity classes in your 1,5-Heptanediol supply.

G Start Polymerization Issue Detected Dec1 Low Molecular Weight? Start->Dec1 Path1 Check Monofunctional Impurities Dec1->Path1 Yes Dec2 Foaming / Rate Change? Dec1->Dec2 No End Purify 1,5-Heptanediol Path1->End Path2 Check Water Content Dec2->Path2 Yes Dec3 Altered Thermal Properties? Dec2->Dec3 No Path2->End Path3 Check Isomeric Diols Dec3->Path3 Yes Path3->End

Diagnostic workflow for identifying 1,5-Heptanediol impurities based on macroscopic reaction failures.

Module 3: Troubleshooting Guide & FAQs

Q1: Why is my polyesterification reaction stalling at a low molecular weight despite extended reaction times? A1: Premature Chain Termination via Monofunctional Impurities. In step-growth polymerization, high molecular weight is only achieved at very high conversions (typically >99%)[1]. If your 1,5-heptanediol contains monofunctional alcohol impurities (e.g., 1-heptanol or 2-heptanol, which are common byproducts of diol synthesis), these molecules act as chain stoppers[1]. When a monofunctional alcohol reacts with a growing polymer chain's carboxylic acid end group, it forms an unreactive ester terminus, rendering the chain incapable of further propagation[2]. Causality Check: The reactivity of functional groups is independent of chain length[3]. Therefore, the monofunctional impurity competes equally with the diol throughout the reaction. According to the Carothers equation, even a 0.5 mol% concentration of a monofunctional impurity skews the stoichiometric ratio enough to severely depress the maximum achievable degree of polymerization (DP)[3].

Q2: During polyurethane synthesis using 1,5-Heptanediol, I am observing unpredictable exotherms, foaming, and altered reaction rates. What is the cause? A2: Competitive Kinetics Driven by Water (Moisture) Contamination. 1,5-Heptanediol is hygroscopic. If trace water is introduced into a polyurethane formulation, it acts as a highly reactive impurity. Water reacts directly with the isocyanate monomer to form an unstable carbamic acid intermediate[4]. This intermediate rapidly decarboxylates, releasing carbon dioxide gas (causing the observed foaming) and forming a primary amine[5]. The amine then reacts with another isocyanate group to form a urea linkage[4]. Causality Check: This side reaction consumes two isocyanate groups for every water molecule, drastically shifting the NCO:OH stoichiometric ratio and leaving unreacted 1,5-heptanediol in the matrix. Furthermore, the water-isocyanate reaction is highly exothermic and often faster than the diol-isocyanate urethane formation, leading to unpredictable kinetic acceleration and cross-linking[5].

G Iso Isocyanate (R-NCO) PU Polyurethane (Target) Iso->PU + Diol Carb Carbamic Acid Iso->Carb + Water Diol 1,5-Heptanediol Diol->PU Water Water Impurity (H2O) Water->Carb Urea Urea + CO2 (Side Product) Carb->Urea Decarboxylation

Competitive kinetic pathways in polyurethane synthesis due to water impurities.

Q3: My polymer achieved the correct molecular weight, but the thermal properties (Tg, crystallinity) deviate from the baseline. Why? A3: Microstructural Disruption by Isomeric Diols. If the molecular weight is correct, chain termination is not the issue. Instead, the presence of isomeric diols (such as 1,6-heptanediol or 1,4-heptanediol) alters the polymer's microstructure. While these isomers are bifunctional and participate fully in step-growth polymerization without halting kinetics, their different chain lengths and steric profiles disrupt the regular repeating units of the 1,5-heptanediol segments. This prevents optimal chain packing, altering the glass transition temperature (Tg) and reducing expected crystallinity.

Module 4: Quantitative Impact Data

To assist in establishing purity specifications for your raw materials, consult the following kinetic and structural impact data.

Impurity TypeTypical SourceConcentration (mol%)Kinetic EffectImpact on DP (Degree of Polymerization)Primary Consequence
Monofunctional Alcohols Synthesis byproduct0.5%Negligible rate change-20% to -30%Premature chain termination; lower tensile strength.
Water (Moisture) Hygroscopic absorption0.1%Accelerated initial rate-10% to -15%CO2 outgassing (foaming); Urea formation; Stoichiometric skew.
Isomeric Diols (e.g., 1,6-Heptanediol)Incomplete separation2.0%Minor rate changeNegligible (< 1%)Altered Tg; reduced crystallinity; disrupted microphase separation.

Module 5: Self-Validating Experimental Protocols

Protocol A: Self-Validating Moisture and Purity Assessment of 1,5-Heptanediol

Purpose: To quantify and remove kinetic-altering impurities prior to polymerization. This protocol uses a closed-loop validation system where analytical testing dictates the purification parameters, and post-purification testing validates the success before the monomer is cleared for use.

  • Initial Moisture Quantification: Perform Karl Fischer (KF) coulometric titration on the raw 1,5-heptanediol batch.

    • Threshold: If water content > 0.02% (200 ppm), proceed to Step 3.

  • Isomeric/Monofunctional Profiling: Analyze the batch using GC-FID (Gas Chromatography with Flame Ionization Detection). Use a polar column (e.g., DB-WAX) to resolve isomeric diols and monofunctional alcohols.

    • Threshold: Total purity must be > 99.5%, with monofunctional impurities < 0.1%.

  • Vacuum Fractional Distillation (Purification): Transfer the 1,5-heptanediol to a distillation apparatus equipped with a Vigreux column. Apply a high vacuum (< 1 Torr) to lower the boiling point and prevent thermal degradation.

    • Fraction 1 (Heads): Collect the initial distillate (contains water and lower-boiling monofunctional alcohols).

    • Fraction 2 (Heart): Collect the main fraction at the specific boiling point of 1,5-heptanediol under the applied vacuum.

  • Validation (The Self-Validating Step): Repeat Steps 1 and 2 on the Heart fraction. The monomer is only cleared for polymerization if KF < 200 ppm and GC-FID confirms the absence of monofunctional peaks. If it fails, repeat Step 3 with a higher reflux ratio.

Protocol B: Controlled Step-Growth Polyesterification with Kinetic Monitoring

Purpose: To synthesize a predictable polyester while monitoring the reaction kinetics to ensure the absence of terminating impurities.

  • Stoichiometric Calculation: Weigh the purified 1,5-heptanediol and the target diacid (e.g., adipic acid) to an exact 1.000 : 1.000 molar ratio.

    • Causality Note: Any deviation here artificially mimics the effect of a monofunctional impurity by limiting the theoretical maximum molecular weight[3].

  • Inert Setup: Charge the monomers and a suitable catalyst (e.g., Titanium tetrabutoxide, 0.1 wt%) into a multi-neck reactor equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap. Purge with N₂ for 30 minutes to eliminate atmospheric moisture.

  • Thermal Profile & Condensate Removal: Heat the mixture to 160°C to initiate the reaction. As esterification proceeds, water is formed as a byproduct. The Dean-Stark trap must continuously remove this water to drive the equilibrium forward (Le Chatelier's principle)[1]. Gradually increase the temperature to 200°C over 4 hours.

  • In-situ Kinetic Monitoring: Periodically sample the reaction mixture and analyze via FTIR spectroscopy. Track the disappearance of the carboxylic acid carbonyl peak (~1710 cm⁻¹) and the appearance of the ester carbonyl peak (~1735 cm⁻¹).

  • Vacuum Polycondensation: Once the reaction reaches ~95% conversion (indicated by a plateau in the water collection and FTIR spectra), apply a high vacuum (< 1 Torr) at 220°C for 2 hours to remove residual condensate and drive the reaction to >99% conversion.

  • Final Validation: Analyze the resulting polymer via Gel Permeation Chromatography (GPC). A narrow polydispersity index (PDI ~ 2.0) and high molecular weight confirm that the 1,5-heptanediol was free of terminating impurities.

Sources

Reference Data & Comparative Studies

Validation

1,5-Heptanediol vs. 1,5-Pentanediol as a plasticizer: a comparative study

The transition away from phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), has become a critical imperative in polymer science and drug development due to severe endocrine-disrupting toxicity and h...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition away from phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), has become a critical imperative in polymer science and drug development due to severe endocrine-disrupting toxicity and high leaching rates[1]. Aliphatic diols and their esterified derivatives have emerged as highly effective, biocompatible "green" alternatives.

This technical guide provides an in-depth comparative analysis of 1,5-Pentanediol (1,5-PDO) and 1,5-Heptanediol (1,5-HDO) as plasticizers. By examining their structural mechanics, thermodynamic behavior, and leaching profiles, this guide equips researchers and drug development professionals with the data necessary to optimize flexible polymer matrices for medical devices and sustained-release pharmaceuticals.

Structural Mechanics & Free Volume Theory

The efficacy of a plasticizer is dictated by its ability to embed between polymer chains, disrupt intermolecular forces, and increase the "free volume" of the matrix. The structural differences between 1,5-PDO and 1,5-HDO fundamentally alter this mechanism.

  • 1,5-Pentanediol (Linear): 1,5-PDO is a linear, 5-carbon aliphatic diol[2]. While its terminal hydroxyl groups provide excellent hydrogen-bonding capabilities with polar polymers like polyurethanes and poly(vinyl chloride) (PVC), its linear nature allows polymer chains to maintain relatively tight packing. This results in moderate free volume expansion.

  • 1,5-Heptanediol (Asymmetric): 1,5-HDO (heptane-1,5-diol) features an asymmetric structure with an ethyl branch at the C5 position[3]. According to free volume theory, this non-polar branching acts as a steric wedge. The ethyl group physically forces adjacent polymer chains further apart than a linear chain can, drastically reducing the polymer's crystallinity and lowering its glass transition temperature ( Tg​ ) at lower molar concentrations. Furthermore, the longer alkyl chain increases the molecule's overall hydrophobicity[1].

G P Polymer Matrix (PVC / Polyurethane) PDO 1,5-Pentanediol (Linear) Strong H-Bonding P->PDO Interacts via HDO 1,5-Heptanediol (Asymmetric) Steric Hindrance P->HDO Interacts via Pack1 Tight Chain Packing Moderate Free Volume PDO->Pack1 Linear alignment Pack2 Disrupted Packing High Free Volume HDO->Pack2 Ethyl branch disruption Tg1 Standard Tg Reduction Higher Aqueous Leaching Pack1->Tg1 Thermodynamic outcome Tg2 Maximized Tg Reduction Minimal Aqueous Leaching Pack2->Tg2 Thermodynamic outcome

Mechanistic pathway of polymer plasticization comparing linear 1,5-PDO and asymmetric 1,5-HDO.

Physicochemical & Thermodynamic Comparison

To prevent volatilization during high-temperature melt-processing (e.g., extrusion at 160°C–200°C), raw diols are rarely used directly. Instead, they are synthesized into dibenzoate esters (e.g., 1,5-Pentanediol dibenzoate)[1]. The addition of aromatic rings increases molecular weight and thermal stability while preserving the aliphatic core's plasticizing properties.

Table 1: Physicochemical Properties of Base Diols

Property 1,5-Pentanediol (1,5-PDO) 1,5-Heptanediol (1,5-HDO)
IUPAC Name Pentane-1,5-diol Heptane-1,5-diol
Molecular Weight 104.15 g/mol 132.20 g/mol
Structural Nature Linear aliphatic Asymmetric (ethyl branched)
Boiling Point 242 °C ~233 °C
Melting Point -18 °C ~44 °C (estimate)

| Hydrophobicity | Low | High (due to longer alkyl chain) |

Table 2: Polymer Compatibility & Performance Data (Dibenzoate Derivatives in PVC)

Performance Metric 1,5-PDO Dibenzoate 1,5-HDO Dibenzoate DEHP (Industry Standard)
Free Volume Expansion Moderate High High

| Tg​ Reduction Efficiency | Good | Excellent | Excellent | | Aqueous Leaching Rate | Moderate | Minimal | High (Regulatory concern) | | Biocompatibility | High | High | Low (Endocrine disruptor) |

Data synthesis indicates that plasticizers containing non-polar branching (like 1,5-HDO) increase the hydrophobicity of the molecule, thereby reducing its aqueous leaching rate to levels up to ten times below that of DEHP[1].

Self-Validating Experimental Protocol: Plasticizer Evaluation

To objectively compare the performance of 1,5-PDO and 1,5-HDO derivatives, researchers must utilize a self-validating workflow. The following protocol incorporates a Differential Scanning Calorimetry (DSC) gatekeeping step. Causality: If the DSC does not confirm a significant Tg​ drop, the plasticizer has phase-separated rather than blended, meaning any subsequent leaching data would be a false negative (measuring unblended surface residue rather than matrix migration).

Step-by-Step Methodology
  • Esterification Synthesis: React 1,5-PDO and 1,5-HDO with benzoic acid under reflux (using a titanium catalyst) to yield 1,5-pentanediol dibenzoate (PDDB) and 1,5-heptanediol dibenzoate (HDDB). Purify via vacuum distillation.

  • Melt-Blending (Matrix Integration): Blend the synthesized plasticizers with PVC resin at a concentration of 40 parts per hundred resin (phr). Process in a twin-screw extruder at 160°C to generate uniform 2mm thick polymer films. Control: Prepare a parallel batch using DEHP.

  • Thermal Validation (DSC Gatekeeper): Subject the cured films to DSC (heating rate of 10°C/min).

    • Validation Check: Unplasticized PVC has a Tg​ of ~85°C. A successful blend must shift the Tg​ below 40°C. If the Tg​ remains high, the plasticizer is incompatible, and the batch must be discarded.

  • Aqueous Leaching Assay: Submerge the thermally validated films in distilled water at 37°C (simulating human body temperature) for 14 days under continuous agitation.

  • Quantification & Normalization: Dry the films and measure mass loss gravimetrically. Normalize the leaching rates of PDDB and HDDB against the DEHP control baseline.

Workflow S1 1. Esterification Synthesis (Diol + Benzoic Acid -> Dibenzoate) S2 2. Melt-Blending (PVC Resin + Plasticizer at 160°C) S1->S2 Yields non-volatile plasticizer S3 3. Thermal Validation (DSC) (Measure Tg shift vs. Control) S2->S3 Generates uniform polymer films S4 4. Aqueous Leaching Assay (ISO 176-compliant extraction) S3->S4 Confirms successful plasticization S5 5. Data Normalization (Compare against DEHP standard) S4->S5 Quantifies migration resistance

Self-validating experimental workflow for evaluating diol-based plasticizers in polymer matrices.

Implications for Drug Development & Medical Devices

The choice between 1,5-PDO and 1,5-HDO hinges entirely on the application's exposure to aqueous environments.

While [2] is highly versatile, cost-effective, and possesses excellent antimicrobial properties for topical drug delivery, its linear structure makes its ester derivatives slightly more susceptible to aqueous extraction over long periods.

Conversely, [3] is the superior choice for indwelling medical devices (e.g., IV tubing, catheters) and sustained-release implantable drug matrices. The steric hindrance of its ethyl branch not only maximizes flexibility but drastically enhances the hydrophobicity of the polymer matrix. This prevents the plasticizer from migrating into the patient's bloodstream and prevents water ingress from prematurely degrading the Active Pharmaceutical Ingredient (API) housed within the polymer.

References

  • National Center for Biotechnology Information (PubChem). "1,5-Pentanediol | C5H12O2 | CID 8105". NIH. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "1,5-Heptanediol | C7H16O2 | CID 11029886". NIH. Available at:[Link]

  • ResearchGate. "Characterization of 1,5-Pentanediol Dibenzoate as a Potential 'Green' Plasticizer for Poly(vinyl chloride)". ResearchGate Publications. Available at:[Link]

  • Wikipedia. "1,5-Pentanediol". Wikimedia Foundation. Available at:[Link]

Sources

Comparative

Validating the molecular weight of 1,5-Heptanediol polymers using GPC/SEC

Validating the Molecular Weight of 1,5-Heptanediol Polymers: A Comparative Guide to SEC-MALS vs. Conventional SEC Executive Summary In the development of advanced biomedical elastomers and drug delivery matrices, 1,5-Hep...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Molecular Weight of 1,5-Heptanediol Polymers: A Comparative Guide to SEC-MALS vs. Conventional SEC

Executive Summary

In the development of advanced biomedical elastomers and drug delivery matrices, 1,5-Heptanediol (1,5-HD) is increasingly utilized as a specialized aliphatic monomer. However, validating the molecular weight (MW) of 1,5-HD-based polymers presents a severe analytical challenge. This guide objectively compares Conventional Size Exclusion Chromatography (SEC) against Multi-Angle Light Scattering coupled with SEC (SEC-MALS), demonstrating why relative calibration fails for odd-chain polymers and detailing a self-validating protocol for extracting absolute molecular weight.

The 1,5-Heptanediol Polymer Challenge

1,5-Heptanediol is a unique C7 aliphatic diol used as a chain extender or monomer in the synthesis of advanced polyurethanes and polyesters[1]. In pharmaceutical and biomedical engineering, 1,5-HD is highly valued because its odd-carbon structure disrupts polymer crystallinity, yielding amorphous, highly flexible materials with tunable degradation profiles.

However, molecular weight distribution is a critical quality attribute (CQA) that dictates a polymer's physical characteristics, mechanical strength, and end-use behavior[2]. Validating the exact MW of 1,5-HD polymers is notoriously difficult when relying on traditional Gel Permeation Chromatography (GPC/SEC).

Mechanistic Causality: Why Conventional SEC Fails

To understand the analytical divergence, we must examine the physical principles of separation. Conventional SEC separates polymer chains based strictly on their hydrodynamic volume ( Vh​ ) in solution, utilizing a single concentration detector such as a Refractive Index (RI) or UV detector[3]. To estimate molecular weight, the system relies on a relative calibration curve constructed from linear, well-behaved standards like polystyrene[4].

The Odd-Carbon Effect: Because 1,5-HD contains an odd number of methylene groups, its polymers exhibit irregular chain folding and expanded coil conformations in common SEC solvents (e.g., THF or DMF). Their Vh​ -to-mass ratio deviates drastically from that of linear polystyrene. Consequently, an expanded 1,5-HD polymer coil will elute earlier than a tightly coiled polystyrene standard of the exact same molecular mass. The RI detector records this early elution, and the relative calibration curve translates it into an artificially inflated "apparent" molecular weight[5].

The SEC-MALS Advantage: Absolute Molecular Weight

Multi-Angle Light Scattering (MALS) coupled with SEC eliminates the reliance on elution volume and relative standards. By integrating a MALS detector with an RI detector, the system measures absolute molecular weight directly via static light scattering[6].

Using the Zimm or Debye formalism, the intensity of scattered light is directly proportional to the weight-average molecular weight ( Mw​ ) and the polymer concentration, completely independent of the polymer's structural conformation or retention time[3][5]. This allows researchers to bypass the structural anomalies of 1,5-HD and obtain true mass data.

Workflow Divergence

SEC_Comparison Start 1,5-Heptanediol Polymer (Complex Conformation) SEC Size Exclusion Chromatography (Separation by Hydrodynamic Volume) Start->SEC ConvSEC Conventional SEC (RI Detector Only) SEC->ConvSEC Standard Setup MALS SEC-MALS (MALS + RI Detectors) SEC->MALS Advanced Setup RelCal Relative Calibration (Polystyrene Standards) ConvSEC->RelCal AbsCal Static Light Scattering (Zimm Equation & dn/dc) MALS->AbsCal Error Apparent MW (High Deviation due to Odd-Carbon Chain Folding) RelCal->Error Assumes linear homology Accurate Absolute MW (True Mass & Structural Data) AbsCal->Accurate Independent of retention time

Workflow divergence between Conventional SEC and SEC-MALS for 1,5-HD polymers.

Self-Validating Experimental Protocol: SEC-MALS Workflow

To ensure data integrity when analyzing novel 1,5-HD polyurethanes or polyesters, the following self-validating protocol must be employed. Every step is designed to isolate variables and confirm system readiness before sample analysis.

Step 1: Mobile Phase Optimization

  • Action: Prepare HPLC-grade Tetrahydrofuran (THF) modified with 20 mM Lithium Bromide (LiBr).

  • Causality: 1,5-HD polyurethanes contain polar urethane linkages that can interact with the styrene-divinylbenzene stationary phase of the column. LiBr suppresses these non-size-exclusion electrostatic interactions, ensuring separation is driven purely by hydrodynamic volume.

Step 2: Specific Refractive Index Increment ( dn/dc ) Determination

  • Action: Inject a known concentration of the 1,5-HD polymer directly into the RI detector (offline) to calculate the dn/dc , or utilize the online 100% mass recovery assumption if the exact injected mass is known.

  • Causality: The dn/dc value is the optical contrast of the polymer in the solvent. Because absolute MW calculation via MALS relies heavily on this constant, an assumed or borrowed dn/dc will linearly skew the final molecular weight data[5][6].

Step 3: System Alignment and Normalization (Self-Validation Check)

  • Action: Inject a narrow, isotropic scatterer (e.g., 30 kDa Polystyrene standard).

  • Causality: This step validates the system. A 30 kDa standard is small enough to scatter light equally in all directions (isotropic). This allows the software to normalize the intensity of all MALS photodiode angles to the 90° detector. Furthermore, it calculates the exact inter-detector delay volume between the MALS and RI detectors, ensuring the concentration slice perfectly aligns with the light scattering slice.

Step 4: Chromatographic Separation

  • Action: Inject the 1,5-HD polymer sample (prepared at 2 mg/mL and filtered through a 0.45 µm PTFE membrane) at a flow rate of 1.0 mL/min through a high-resolution analytical mixed-bed column.

Step 5: Data Formalism

  • Action: Process the data using the Debye optical model.

  • Causality: The Debye plot extrapolates the angular dependence of the scattered light to angle zero, allowing for the precise extraction of absolute Mw​ , number-average molecular weight ( Mn​ ), and the root-mean-square radius (Radius of Gyration, Rg​ )[6].

Quantitative Data Comparison

The table below highlights the stark divergence in reported values when a synthesized 1,5-Heptanediol Polyurethane (1,5-HD-PU) is analyzed via both methodologies.

Analytical MetricConventional SEC (Relative to PS)SEC-MALS (Absolute)VarianceMechanistic Cause of Variance
Mn​ (kDa) 52.434.1+53.6%Expanded hydrodynamic volume of the odd-carbon chain leads to early elution, inflating relative mass[5].
Mw​ (kDa) 115.271.5+61.1%High-mass fractions exhibit exponentially greater structural deviation from linear polystyrene standards[4].
PDI ( Mw​/Mn​ ) 2.192.09+4.7%Band broadening and column dispersion effects inherently skew relative SEC distributions.
Rg​ (nm) Not Measurable14.2N/AMALS directly measures molecular size via the angular dependence of scattered light[6].

Conclusion

For researchers developing polymers utilizing 1,5-Heptanediol, conventional SEC provides an inaccurate, artificially inflated molecular weight due to the polymer's unique expanded coil conformation. SEC-MALS is the mandatory analytical standard for this class of materials. By measuring static light scattering independent of elution volume, SEC-MALS not only provides the absolute molecular weight required for rigorous regulatory filings but also yields structural insights (via Rg​ ) that are invisible to single-detector systems.

References[3] Title: Protein Molecular Weight Determination: SEC-MALS vs Conventional Calibration. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPRdKvAxIOMFw8tObYSRFZkd610D7A4QIv-4V_r9z-ut82-aVQvi89yQMoJLDpU9uKYA3zjjhZHwLwQ8nOOjVOkeF45HNOn9_KIu4JkewPqJcUL8dDJygdNSoOG4e7NZOAHr687veFJZMy11KRDe8Egh2PwAFClImv30kSbqp5saPvpyajY8K3LfqgCChhebx9ZQ3o15s8kDal5iTDGV-bOrh2sbCup8lcFFLSXyTmsiVfGou-5ZbCTpm89FinlNyeuajV5Hrk7C-9K7RScsdSvCQOjRupMkBlGd6v3bpLTDaW[5] Title: Conventional Calibration vs. Static Light Scattering: The Difference Between Relative and Absolute Results in Size Exclusion Chromatography. Source: postnova.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3k45Ka9_SfLRTrGj7RIDWUR-jv6KK4BXSuDVYFOB1aOUB8cEBQEsSLkblulP0qnE_S7OAyriv_DmL_AsXhtnMbClEAmwxOjMn2t1HPNVvwfO96eZPYb9Arp3NI2KmLXCf8exnH9dJt8Q5uTL12bYKGwijyr5BDfq9II7qfPEm_8NzroAA5ksTzntuYGVjshEfCwqO80j3P6BwOgJrTV7s1XAlwRktHh55Dj7kbpKYqrXj2DMEr9f2vHCOAAePRvp39hY5-tTBv8c-s47DYf3iBCqbPJHPLSDibHBS3kT9gqRgHDVXC9C4Vnll9LeQTdueQlUUjTUxjQqrL9zBFgh_jM0R2x8PRWJa4Fi6FA7pGDWm5ZFaubrHbBUL[6] Title: Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review. Source: rsc.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkvcfOymGLQneCPXtCrLpwUsbBNR3E2V2TF0McPYii9S4d-dTjosgK5qVr21BwrGNiuwUWl8M8XIAzza8JIOWTytFLvXkZqIim-8o8rQG-wK4XJmpYYnN3HjfB_r1ItrL4hNsmWmWn9MOFiqe2x0s5Ztr1mJWuZwbx[2] Title: ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Source: agilent.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGurntT_ZIQcuY7XhSZ23hd3-njvRYxh7-4ek8TSNyIs0aaMbIdPOzZYJFZ5ON86AJ705MjZQR2hEW9yNLyfK_nsJgr_hsQLoJFw4EaOhr30RSXnPSM2zQwjyk5x8ehMVXV-H4XRLLtaShAng0DCJmQEktPx7ux2BBr6zjijPDxRBcI38U=[4] Title: Methods of Measuring Polymer Molecular Weight by GPC. Source: resolvemass.ca. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeGo5TvFAMy94ScFzvUrplNYJLQKySVkC03JNCCbP-7qlhrWO8W1SggJTJsQ58U1oxwRQCNqvHjbWDvWupNU-k0tFguIey658DbCFLVhrnDLU4_MnZokzwCFD7lryJzGBvzohL7XoWq3wZs6iIJyFeibKQBuW-54Br7hOlLzUCsw2K9c9d-HY=[1] Title: US20200291260A1 - Polyurethane coating compositions and their use as gel coats. Source: google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuto1Kb5cpXspJKvTclWw1pxMd62PG2WZVZdsv-YBkmKHmjzXErvOcZbYflPoaxQbVGMRS1B0yPvpfCYBLBOS9v-ffaDB-Mk8yY1ZiAgRuY6Cs7sQbpkdimo0dfULri2QCzqb_S-eaqlPRozHB1kM=

Sources

Safety & Regulatory Compliance

Safety

Part 1: Hazard Assessment and Characterization of 1,5-Heptanediol

An Authoritative Guide to the Proper Disposal of 1,5-Heptanediol for Laboratory Professionals As a Senior Application Scientist, I understand that excellence in the lab extends beyond the bench; it includes a rigorous co...

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Author: BenchChem Technical Support Team. Date: April 2026

An Authoritative Guide to the Proper Disposal of 1,5-Heptanediol for Laboratory Professionals

As a Senior Application Scientist, I understand that excellence in the lab extends beyond the bench; it includes a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this commitment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1,5-Heptanediol, tailored for researchers, scientists, and drug development professionals. Our goal is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the safety of your team and the integrity of our environment.

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and potential hazards is paramount. 1,5-Heptanediol is a diol, a class of organic compounds containing two hydroxyl groups. While it is not federally classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), this "non-hazardous" designation does not mean it is harmless or can be disposed of without due diligence.[1][2] State and local regulations may be more stringent, and the chemical's final disposition is critically dependent on whether it has been contaminated with other substances during experimental use.[3]

The most crucial first step in disposal is waste characterization.[4] If 1,5-Heptanediol has been mixed with or contaminated by a substance that is a listed or characteristic hazardous waste (e.g., flammable solvents, heavy metals), the entire mixture must be managed as hazardous waste.[4][5]

Table 1: Key Properties and Hazard Summary for 1,5-Heptanediol

PropertyValue / InformationSource
Chemical Formula C₇H₁₆O₂[6]
CAS Number 60096-09-5[7]
Appearance Liquid[8][9]
RCRA Status Not a federally listed hazardous waste.[10][11]
Primary Disposal Concern Potential contamination with hazardous materials.[4]
Disposal Prohibitions Do not dispose of down the drain or in municipal trash. [12], [13]

Part 2: The Core Disposal Workflow: A Decision-Based Protocol

The following workflow provides a logical, self-validating system for determining the correct disposal path for 1,5-Heptanediol waste. Each step is designed to ensure safety and regulatory compliance.

G cluster_haz Hazardous Waste Path cluster_nonhaz Non-Hazardous Chemical Waste Path start Start: 1,5-Heptanediol Waste Generated characterize Step 1: Characterize Waste Is it pure or contaminated with hazardous chemicals (e.g., solvents, metals)? start->characterize haz_container Collect in a dedicated Hazardous Waste container. characterize->haz_container Contaminated nonhaz_container Collect in a dedicated, clearly labeled 'Non-Hazardous Waste' container. characterize->nonhaz_container Pure / Uncontaminated haz_label Label with 'Hazardous Waste,' list all components, and note the accumulation start date. haz_container->haz_label haz_dispose Dispose via your institution's licensed hazardous waste contractor. haz_label->haz_dispose nonhaz_label Label with the chemical name 'Waste 1,5-Heptanediol' and accumulation date. nonhaz_container->nonhaz_label nonhaz_dispose Dispose via your institution's chemical waste contractor. (Incineration preferred). nonhaz_label->nonhaz_dispose

Figure 1. Decision workflow for the proper disposal of 1,5-Heptanediol waste. This diagram guides the user from waste generation to the correct disposal stream based on contamination.

Part 3: Step-by-Step Disposal Protocols

Adherence to a standardized, repeatable protocol is essential for minimizing risk. The following steps provide a clear methodology for handling 1,5-Heptanediol waste from the point of generation to its final removal from the laboratory.

Protocol 1: Waste Collection and Containerization

The integrity of your waste management system begins with proper collection and containment. This process prevents spills, ensures proper hazard communication, and facilitates compliant disposal.

  • Select an Appropriate Container: Choose a chemically compatible container with a secure, leak-proof screw cap. High-density polyethylene (HDPE) or glass containers are recommended. Ensure the container is clean and in good condition.[13]

  • Label the Container (Before Use): All waste containers must be labeled before any waste is added.[4] The label must be durable and clearly legible.

  • Waste Accumulation: Add the 1,5-Heptanediol waste to the designated container. Never mix incompatible waste streams.[5] Keep the container closed at all times except when adding waste.[14]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[14] This area should be away from drains and general work areas and, ideally, within secondary containment to mitigate potential spills.

G start Obtain clean, compatible waste container and cap. label Affix a completed waste label. (Hazardous or Non-Hazardous as determined). start->label add_waste Add 1,5-Heptanediol waste to the container. label->add_waste close_container Securely close the container cap. add_waste->close_container store Place container in designated Satellite Accumulation Area (with secondary containment). close_container->store pickup Arrange for pickup by EHS / licensed waste vendor. store->pickup

Figure 2. A procedural flowchart for the safe containerization of chemical waste in the laboratory.

Protocol 2: Final Disposal

The ultimate disposal of 1,5-Heptanediol must be handled by professionals to ensure environmental protection and regulatory compliance.

  • Engage a Licensed Waste Vendor: All chemical waste, whether classified as hazardous or non-hazardous, must be disposed of through your institution's Environmental Health & Safety (EHS) department or their contracted licensed waste disposal company.[15]

  • Preferred Disposal Method - Incineration: For organic substances like 1,5-Heptanediol, high-temperature incineration at a permitted facility is the most environmentally sound disposal method. This process destroys the chemical, converting it into less harmful components like carbon dioxide and water.

  • Documentation: Ensure you maintain all necessary records and manifests provided by the waste hauler. This documentation is crucial for regulatory tracking and compliance.[5]

Part 4: Authoritative Grounding & Comprehensive References

The protocols described in this guide are built upon a foundation of established safety principles and regulatory standards. The causality behind these experimental choices is clear: improper disposal of even "non-hazardous" chemicals can contaminate groundwater, harm aquatic life, and lead to significant regulatory penalties.[5][13] By characterizing waste at the point of generation and adhering to a strict segregation, containerization, and disposal protocol, we create a self-validating system that protects both the researcher and the environment.

References
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency. [Link]

  • Guide to Glycol Disposal. HWH Environmental. [Link]

  • Acceptable Drain Disposal Procedures. USDA Agricultural Research Service. [Link]

  • Guide to Glycol Disposal. (2025). EnviroBEE. [Link]

  • So You Think Your Waste Is Just Non-Haz? There's More to it Than That. Triumvirate Environmental. [Link]

  • HCS requirements for RCRA and non-RCRA waste. Occupational Safety and Health Administration. [Link]

  • How To Dispose Non-Hazardous Waste. (2020). IDR Environmental Services. [Link]

  • School Chemistry Labs - Waste & Debris Fact Sheets. (2024). U.S. Environmental Protection Agency. [Link]

  • 1,5-Heptanediol. PubChem, National Institutes of Health. [Link]

  • Product Safety Summary for 1,5-Pentanediol. (2012). Japan Chemical Industry Association. [Link]

  • SAFETY DATA SHEET: n-Heptane. Airgas. [Link]

  • Voluntary safety information for 1,7-Heptanediol. (2025). Carl ROTH. [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003). University of Pennsylvania EHRS. [Link]

  • How to Dispose of Glycol Safely, Sustainably and Legally. (2025). ClearWater Industries. [Link]

Sources

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